Product packaging for BI-1935(Cat. No.:)

BI-1935

Cat. No.: B606076
M. Wt: 498.5 g/mol
InChI Key: KMESAVNRPDKZCQ-UHFFFAOYSA-N
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Description

BI-1935 is a potent and selective inhibitor of soluble epoxide hydrolase (sEH).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H21F3N6O3 B606076 BI-1935

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-ethoxyethyl)-6-oxo-N-[5-[3-pyridin-3-yl-5-(trifluoromethyl)pyrazol-1-yl]pyridin-2-yl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F3N6O3/c1-2-36-11-10-32-15-17(5-8-22(32)34)23(35)30-21-7-6-18(14-29-21)33-20(24(25,26)27)12-19(31-33)16-4-3-9-28-13-16/h3-9,12-15H,2,10-11H2,1H3,(H,29,30,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMESAVNRPDKZCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C=C(C=CC1=O)C(=O)NC2=NC=C(C=C2)N3C(=CC(=N3)C4=CN=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F3N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Soluble Epoxide Hydrolase Inhibitor BI-1935

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BI-1935, a potent and selective inhibitor of soluble epoxide hydrolase (sEH). The document details its mechanism of action, physicochemical properties, and available biological data, offering valuable insights for researchers in pharmacology and drug development.

Introduction to Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a bifunctional enzyme crucial in the metabolism of bioactive lipid signaling molecules.[1] The enzyme possesses two distinct domains: a C-terminal hydrolase domain and an N-terminal phosphatase domain.[2][3] The C-terminal domain is responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs) into their less active corresponding dihydroxyeicosatrienoic acids (DHETs).[4][5] EETs, which are metabolites of arachidonic acid produced by cytochrome P450 (CYP) epoxygenases, exhibit a range of beneficial physiological effects, including anti-inflammatory, vasodilatory, and analgesic properties.[5][6][7] By degrading EETs, sEH effectively diminishes these protective effects.[7] Consequently, the inhibition of sEH has emerged as a promising therapeutic strategy for a variety of conditions, including hypertension, inflammation, and pain.[7][8][9]

This compound: A Potent and Selective sEH Inhibitor

This compound is a small molecule inhibitor of soluble epoxide hydrolase developed by Boehringer Ingelheim.[8] It is characterized by its high potency and selectivity, making it a valuable tool for both in vitro and in vivo research into the therapeutic potential of sEH inhibition.[8]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name 1-(2-Ethoxyethyl)-6-oxo-N-[5-[3-pyridin-3-yl-5-(trifluoromethyl)pyrazol-1-yl]pyridin-2-yl]pyridine-3-carboxamide[10]
Molecular Formula C₂₄H₂₁F₃N₆O₃[10]
Molecular Weight 498.47 g/mol [10]
CAS Number 940954-41-6[6]
In Vitro Potency and Selectivity

This compound demonstrates potent inhibition of human sEH. The available data on its in vitro activity and selectivity are summarized in the tables below.

Table 1: In Vitro Potency of this compound

TargetAssay TypePotency (IC₅₀)Reference
Human sEHBiochemical h-sEH binding assay7 nM[8][11]

Table 2: Selectivity Profile of this compound

Off-TargetAssay TypeResultReference
hCYP2J2In-house screen> 1 µM (> 100-fold selectivity)[8]
hCYP2C9In-house screen> 1 µM (> 100-fold selectivity)[8]
hCYP2C19In-house screen> 1 µM (> 100-fold selectivity)[8]
IL-2In-house screen> 1 µM (> 100-fold selectivity)[8]
Thromboxane SynthaseEurofins Safety Panel 44™96% inhibition @ 10 µM (IC₅₀ = 0.132 µM)[8]
5-Lipoxygenase (5LO)Eurofins Safety Panel 44™66% inhibition @ 10 µM (IC₅₀ = 5.92 µM)[8]
Dopamine Transporter (DAT)PRESTO-TANGO GPCR screen82% inhibition @ 10 µM[8]
Sigma 1 ReceptorPRESTO-TANGO GPCR screen50% inhibition @ 10 µM[8]
61 other targets in Eurofins Safety Panel 44™Radioligand binding/Enzymatic assays< 20% inhibition @ 10 µM[8]
5 other targets in Eurofins Safety Panel 44™Radioligand binding/Enzymatic assays< 80% inhibition @ 10 µM[8]

Signaling Pathway of sEH Inhibition

The therapeutic effects of sEH inhibitors like this compound are primarily attributed to the increased bioavailability of EETs. The following diagram illustrates the signaling pathway affected by sEH inhibition.

sEH_Signaling_Pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenases AA->CYP Metabolism EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Effects Physiological Effects: - Decreased Blood Pressure - Reduced Inflammation - Analgesia EETs->Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs BI1935 This compound BI1935->sEH Inhibition

Figure 1: Signaling pathway of soluble epoxide hydrolase and its inhibition by this compound.

In Vivo Efficacy

This compound has been shown to exert a dose-dependent effect on mean arterial pressure in Dahl salt-sensitive rats, a well-established animal model of hypertension.[8] However, specific quantitative data from this study are not publicly available.

Experimental Protocols

In Vitro sEH Inhibition Assay (Representative Protocol)

This protocol is a representative method for determining the IC₅₀ of an sEH inhibitor, adapted from commercially available assay kits and published literature.[1][5][9]

in_vitro_workflow start Start prep_reagents Prepare Reagents: - sEH Assay Buffer - Recombinant Human sEH - Fluorogenic Substrate - this compound (Test Compound) - Positive Control (e.g., AUDA) start->prep_reagents plate_setup Plate Setup (96-well plate): - Add Assay Buffer - Add this compound (serial dilutions) - Add Solvent Control - Add Positive Control prep_reagents->plate_setup add_enzyme Add Recombinant human sEH plate_setup->add_enzyme pre_incubate Pre-incubate at 30°C for 5 minutes add_enzyme->pre_incubate add_substrate Add Fluorogenic Substrate to initiate reaction pre_incubate->add_substrate measure_fluorescence Measure Fluorescence (Ex/Em = 330/465 nm) kinetically for 30 min add_substrate->measure_fluorescence data_analysis Data Analysis: - Calculate reaction rates - Plot % inhibition vs. [this compound] - Determine IC₅₀ value measure_fluorescence->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for the in vitro sEH inhibition assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare sEH assay buffer (e.g., 100 mM sodium phosphate, pH 7.4, containing 0.1 mg/mL bovine serum albumin).

    • Reconstitute lyophilized recombinant human sEH in assay buffer to the desired concentration.

    • Prepare a stock solution of a fluorogenic sEH substrate (e.g., cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate; CMNPC) in a suitable solvent like DMSO.

    • Prepare a stock solution of this compound in DMSO and create a serial dilution series.

    • Prepare a known sEH inhibitor (e.g., 12-(3-adamantan-1-yl-ureido)-dodecanoic acid; AUDA) as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer to all wells.

    • Add the serially diluted this compound, solvent control (DMSO), and positive control to their respective wells.

    • Add the reconstituted human sEH to all wells except the no-enzyme control wells.

    • Pre-incubate the plate at 30°C for 5 minutes.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately begin measuring the fluorescence intensity kinetically using a microplate reader at appropriate excitation and emission wavelengths (e.g., 330 nm excitation and 465 nm emission for CMNPC) at regular intervals for 30 minutes.

  • Data Analysis:

    • Determine the rate of reaction (increase in fluorescence over time) for each well.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

In Vivo Blood Pressure Measurement in Dahl Salt-Sensitive Rats (Representative Protocol)

This protocol describes a representative method for evaluating the effect of an sEH inhibitor on blood pressure in Dahl salt-sensitive rats, based on published studies.[2][3][12]

in_vivo_workflow start Start animal_acclimation Acclimatize Male Dahl Salt-Sensitive Rats start->animal_acclimation diet_induction Induce Hypertension: Feed high-salt diet (e.g., 8% NaCl) animal_acclimation->diet_induction treatment_groups Divide into Treatment Groups: - Vehicle Control - this compound (multiple dose levels) diet_induction->treatment_groups drug_administration Administer this compound or Vehicle (e.g., oral gavage) daily treatment_groups->drug_administration bp_measurement Measure Mean Arterial Pressure (e.g., tail-cuff method or telemetry) at regular intervals drug_administration->bp_measurement data_collection Collect and Record Blood Pressure Data bp_measurement->data_collection data_analysis Data Analysis: - Compare blood pressure between treatment and control groups - Assess dose-response relationship data_collection->data_analysis end End data_analysis->end

Figure 3: Experimental workflow for in vivo blood pressure measurement.

Detailed Methodology:

  • Animal Model:

    • Use male Dahl salt-sensitive rats, a strain genetically predisposed to developing hypertension in response to high salt intake.

    • Acclimatize the animals to the housing conditions for at least one week before the experiment.

  • Hypertension Induction:

    • Induce hypertension by switching the rats from a normal-salt diet to a high-salt diet (e.g., 4-8% NaCl).

  • Treatment Groups:

    • Randomly assign the rats to different treatment groups: a vehicle control group and multiple groups receiving different doses of this compound.

  • Drug Administration:

    • Administer this compound or the vehicle daily via a suitable route, such as oral gavage. The formulation of this compound should be optimized for oral bioavailability.

  • Blood Pressure Measurement:

    • Measure the mean arterial pressure at regular intervals throughout the study. This can be done non-invasively using the tail-cuff method or continuously using radiotelemetry implants for more accurate and detailed data.

  • Data Analysis:

    • Compare the mean arterial pressure of the this compound-treated groups with the vehicle control group at each time point.

    • Analyze the data to determine if there is a statistically significant, dose-dependent reduction in blood pressure.

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) properties, are not currently available in the public domain.

Conclusion

This compound is a potent and selective inhibitor of soluble epoxide hydrolase, representing a valuable chemical probe for investigating the physiological and pathophysiological roles of the sEH pathway. Its demonstrated in vitro potency and in vivo antihypertensive effects in a preclinical model underscore the therapeutic potential of sEH inhibition. Further studies to elucidate its pharmacokinetic profile and to provide detailed quantitative in vivo efficacy data will be crucial for its continued development and application in translational research.

References

BI-1935: An In-depth Technical Guide to In Vitro Potency and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency and selectivity profile of BI-1935, a potent and selective inhibitor of soluble epoxide hydrolase (sEH). All data is presented in a structured format for clarity, and detailed experimental methodologies are provided for key assays.

Core Potency and Selectivity Profile

This compound is a small molecule inhibitor of soluble epoxide hydrolase (sEH) with a half-maximal inhibitory concentration (IC50) of 7 nM.[1] It has demonstrated good selectivity against human cytochrome P450 (CYP) epoxygenases 2J2, 2C9, and 2C19, as well as Interleukin-2 (IL-2), with over 100-fold selectivity for sEH over these enzymes.[1]

In Vitro Potency
TargetIC50 (nM)Assay Type
Human Soluble Epoxide Hydrolase (sEH)7Biochemical
Selectivity Profile

The selectivity of this compound was assessed against a panel of 44 targets in the Eurofins SafetyScreen44™ and a panel of 315 GPCRs using the PRESTO-TANGO assay.

Eurofins SafetyScreen44™ Panel:

At a concentration of 10 µM, this compound showed the following significant interactions:

Target% Inhibition @ 10 µMIC50 (µM)
Thromboxane Synthase96%0.132
5-Lipoxygenase (5LO)66%5.92

Note: 61 out of 67 targets in a broader panel showed less than 20% inhibition at 10 µM, and 5 out of 67 showed less than 80% inhibition at the same concentration.

PRESTO-TANGO GPCR Screen:

Significant inhibition was observed for 2 out of 315 GPCRs at a concentration of 10 µM:

Target% Inhibition @ 10 µM
Dopamine Transporter (DAT)82%
Sigma 150%

Experimental Protocols

Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Representative Protocol)

This protocol is a representative method for determining the IC50 of inhibitors against human sEH using a fluorometric assay.

Materials:

  • Recombinant human sEH

  • sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)

  • Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • Test compound (this compound)

  • Positive control inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea - NCND)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add a fixed concentration of human sEH enzyme to each well of the microplate.

  • Add the diluted this compound or control solutions to the wells.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the sEH substrate (PHOME).

  • Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 330 nm and emission at 465 nm).

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cytochrome P450 (CYP) Inhibition Assay (Representative Protocol)

This protocol describes a general method for assessing the inhibitory potential of a compound against major CYP isoforms.

Materials:

  • Human liver microsomes or recombinant CYP enzymes (e.g., CYP2J2, CYP2C9, CYP2C19)

  • CYP-specific probe substrates (e.g., terfenadine for CYP2J2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19)

  • NADPH regenerating system

  • Test compound (this compound)

  • Positive control inhibitors

  • Acetonitrile for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Prepare various concentrations of this compound.

  • In a reaction mixture containing human liver microsomes or recombinant CYP enzyme and a specific probe substrate, add the test compound or control.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the NADPH regenerating system.

  • After a specific incubation time, terminate the reaction by adding cold acetonitrile.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the presence of the metabolite of the probe substrate using a validated LC-MS/MS method.

  • Determine the percent inhibition at each concentration of this compound and calculate the IC50 value.

Eurofins SafetyScreen44™ Panel

The SafetyScreen44™ panel from Eurofins is a standardized assay panel used to assess the off-target liability of compounds. The assays are typically conducted as either binding assays (measuring the displacement of a radiolabeled ligand) or enzymatic assays (measuring the inhibition of enzyme activity). For this compound, the compound was tested at a concentration of 10 µM in duplicate. The results are reported as the percentage of inhibition of the control response.

Signaling Pathways and Experimental Workflows

Soluble Epoxide Hydrolase (sEH) Signaling Pathway

sEH_Pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenases AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Effects Anti-inflammatory & Vasodilatory Effects EETs->Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs BI1935 This compound BI1935->sEH Inhibition IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Inhibitor Prepare Serial Dilutions of this compound Add_Inhibitor Add this compound Dilutions Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Prepare Enzyme Solution (e.g., sEH) Add_Enzyme Dispense Enzyme into 96-well Plate Prep_Enzyme->Add_Enzyme Add_Enzyme->Add_Inhibitor Preincubation Pre-incubate Add_Inhibitor->Preincubation Add_Substrate Initiate Reaction with Substrate Preincubation->Add_Substrate Measurement Measure Signal (e.g., Fluorescence) Add_Substrate->Measurement Calc_Rate Calculate Reaction Rates Measurement->Calc_Rate Plot_Data Plot Dose-Response Curve Calc_Rate->Plot_Data Det_IC50 Determine IC50 Value Plot_Data->Det_IC50

References

BI-1935: A Potent Soluble Epoxide Hydrolase Inhibitor for the Modulation of Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammation is a critical biological process that, when dysregulated, contributes to a wide range of debilitating diseases. A promising therapeutic strategy for controlling inflammation involves the inhibition of soluble epoxide hydrolase (sEH). This enzyme plays a pivotal role in the degradation of endogenous anti-inflammatory lipid mediators. BI-1935 is a potent and selective small molecule inhibitor of sEH, demonstrating significant potential for the modulation of inflammatory responses. This document provides a comprehensive technical overview of the role of this compound and, more broadly, sEH inhibitors in inflammation, including their mechanism of action, preclinical efficacy, and the signaling pathways they modulate.

Introduction: The Role of Soluble Epoxide Hydrolase in Inflammation

Soluble epoxide hydrolase (sEH) is a key enzyme in the arachidonic acid cascade. It metabolizes epoxyeicosatrienoic acids (EETs), which are endogenous lipid mediators with potent anti-inflammatory, vasodilatory, and analgesic properties. By hydrolyzing EETs to their less active dihydroxyeicosatrienoic acid (DHET) counterparts, sEH effectively diminishes the protective effects of these signaling molecules, thereby promoting a pro-inflammatory state.

Inhibition of sEH presents a targeted approach to enhance the body's natural anti-inflammatory mechanisms. By preventing the degradation of EETs, sEH inhibitors increase the bioavailability of these beneficial lipids, leading to a reduction in inflammatory responses. This strategy has shown promise in a variety of preclinical models of inflammatory diseases.

This compound: A Potent and Selective sEH Inhibitor

This compound is a chemical probe characterized as a potent inhibitor of soluble epoxide hydrolase. Its high potency and selectivity make it a valuable tool for investigating the therapeutic potential of sEH inhibition.

In Vitro Potency

This compound demonstrates high in vitro potency against sEH, as detailed in the table below.

CompoundTargetIC50 (nM)
This compoundSoluble Epoxide Hydrolase (sEH)7

Table 1: In vitro potency of this compound against soluble epoxide hydrolase.

Preclinical Efficacy of sEH Inhibitors in Inflammation

While specific preclinical data on this compound's anti-inflammatory effects are limited in publicly available literature, studies on other potent sEH inhibitors provide strong evidence for the therapeutic potential of this class of compounds in various inflammatory models.

Airway Inflammation

In a rat model of tobacco smoke-induced airway inflammation, an sEH inhibitor significantly reduced the influx of inflammatory cells into the lungs.

Treatment GroupTotal Bronchoalveolar Lavage CellsNeutrophilsAlveolar MacrophagesLymphocytes
Tobacco Smoke + VehicleIncreased cell numbers (baseline)IncreasedIncreasedIncreased
Tobacco Smoke + sEH InhibitorSignificant reductionSignificant reductionSignificant reductionSignificant reduction

Table 2: Qualitative summary of the effect of an sEH inhibitor on inflammatory cell infiltration in a rat model of airway inflammation.

Systemic Inflammation and Cytokine Production

In models of lipopolysaccharide (LPS)-induced systemic inflammation, sEH inhibitors have been shown to reduce the production of key pro-inflammatory cytokines. The data below is from a study using the sEH inhibitor TPPU in murine macrophages.

Treatment GroupTNF-α mRNA ExpressionIL-1β mRNA Expression
LPSMarkedly increasedMarkedly increased
LPS + TPPU (dose-dependent)Significantly reducedSignificantly reduced

Table 3: Effect of the sEH inhibitor TPPU on pro-inflammatory cytokine expression in LPS-stimulated murine macrophages.

Signaling Pathways Modulated by this compound

The anti-inflammatory effects of this compound and other sEH inhibitors are mediated through the modulation of key signaling pathways that regulate inflammation. By increasing the levels of EETs, these inhibitors influence the activity of transcription factors such as NF-κB and PPARγ.

The Soluble Epoxide Hydrolase (sEH) Pathway

The core mechanism of this compound involves the direct inhibition of sEH, leading to an accumulation of anti-inflammatory EETs.

sEH_Pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Degradation DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Pro-inflammatory) sEH->DHETs BI1935 This compound BI1935->sEH Inhibition

Core mechanism of this compound action.
Downstream Modulation of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that drives the expression of numerous pro-inflammatory genes. EETs, stabilized by sEH inhibitors like this compound, have been shown to suppress the activation of the NF-κB pathway.

NFkB_Pathway cluster_sEH sEH Inhibition cluster_NFkB NF-κB Pathway BI1935 This compound sEH sEH BI1935->sEH EETs Increased EETs sEH->EETs Prevents Degradation IKK IKK Complex EETs->IKK Inhibition IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, etc.) Nucleus->Pro_inflammatory_Genes Transcription

Modulation of NF-κB signaling by sEH inhibition.
Interaction with PPARγ Signaling

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor with anti-inflammatory properties. EETs can act as partial agonists of PPARγ, and by increasing their levels, sEH inhibitors can enhance PPARγ-mediated anti-inflammatory effects.

PPARg_Pathway cluster_sEH sEH Inhibition cluster_PPARg PPARγ Pathway BI1935 This compound sEH sEH BI1935->sEH EETs Increased EETs sEH->EETs Prevents Degradation PPARg PPARγ EETs->PPARg Activation PPARg_RXR PPARγ/RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (DNA Response Element) PPARg_RXR->PPRE Binding Anti_inflammatory_Genes Anti-inflammatory Gene Expression PPRE->Anti_inflammatory_Genes Transcription

Interaction of sEH inhibition with PPARγ signaling.

Experimental Protocols

Detailed experimental protocols for studies specifically utilizing this compound are not extensively available in the public domain. However, based on studies with other sEH inhibitors in relevant inflammatory models, the following methodologies are representative of the approaches used.

In Vitro sEH Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against sEH.

  • Methodology:

    • Recombinant human or rodent sEH is used.

    • A fluorescent substrate for sEH is incubated with the enzyme in the presence of varying concentrations of the test compound (e.g., this compound).

    • The enzymatic reaction leads to the production of a fluorescent product.

    • The fluorescence intensity is measured over time using a plate reader.

    • The rate of product formation is calculated for each compound concentration.

    • The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Rodent Model of Lipopolysaccharide (LPS)-Induced Inflammation
  • Objective: To evaluate the in vivo anti-inflammatory efficacy of an sEH inhibitor.

  • Animal Model: Male C57BL/6 mice or Sprague-Dawley rats.

  • Methodology:

    • Animals are randomly assigned to treatment groups (e.g., vehicle control, LPS + vehicle, LPS + sEH inhibitor at various doses).

    • The sEH inhibitor or vehicle is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified time before the inflammatory challenge.

    • Inflammation is induced by intraperitoneal or intravenous injection of LPS.

    • At a predetermined time point after LPS administration (e.g., 2, 6, or 24 hours), animals are euthanized.

    • Blood and tissues (e.g., lung, liver) are collected for analysis.

    • Endpoints:

      • Measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) in plasma or tissue homogenates using ELISA or multiplex assays.

      • Quantification of inflammatory cell infiltration in tissues via histological analysis (e.g., H&E staining) and cell counting.

      • Assessment of gene expression of inflammatory markers in tissues using RT-qPCR.

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of an sEH inhibitor like this compound in an inflammation model.

Experimental_Workflow start Start: Hypothesis sEH inhibition reduces inflammation in_vitro In Vitro Potency Assay (IC50 determination for this compound) start->in_vitro animal_model Animal Model Selection (e.g., LPS-induced inflammation) in_vitro->animal_model treatment Treatment Groups (Vehicle, this compound doses) animal_model->treatment induction Induction of Inflammation (e.g., LPS administration) treatment->induction sampling Sample Collection (Blood, Tissues) induction->sampling analysis Data Analysis (Cytokines, Histology, Gene Expression) sampling->analysis results Results Interpretation (Efficacy and Dose-Response) analysis->results conclusion Conclusion on Anti-inflammatory Potential of this compound results->conclusion

In-depth Technical Guide: The Effects of BI-1935 on Vascular Tone

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search of publicly available scientific literature and clinical trial databases has yielded no information on a compound designated BI-1935 in the context of vascular tone or any other biological activity.

Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to its effects on the cardiovascular system. The searches for "this compound vascular tone," "this compound mechanism of action," "this compound effect on blood vessels," and "this compound clinical trials" did not return any relevant results for a compound with this identifier.

It is possible that:

  • "this compound" is an internal, preclinical designation that has not yet been disclosed in public forums or scientific publications.

  • There may be a typographical error in the compound name.

  • The compound is no longer under development and information has been retracted or is not readily accessible.

We recommend verifying the compound identifier. Should a different name or designation be available, we would be pleased to conduct a new search to provide the requested technical guide.

Methodological & Application

Application Notes and Protocols: Evaluation of the Novel Antihypertensive Agent BI-1935 in Rodent Models of Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this document, specific preclinical data for a compound designated "BI-1935" in rodent models of hypertension is not publicly available. The following application notes and protocols are presented as a generalized framework for the preclinical evaluation of a novel antihypertensive agent, herein referred to as this compound, based on established methodologies for common rodent models of hypertension. The dosages, specific results, and mechanism of action are hypothetical and for illustrative purposes.

Introduction

Hypertension is a critical risk factor for cardiovascular disease.[1] The development of novel antihypertensive therapeutics requires rigorous preclinical evaluation in relevant animal models. These application notes provide detailed protocols for assessing the efficacy of a novel investigational compound, this compound, in two widely used rodent models of hypertension: the Spontaneously Hypertensive Rat (SHR) model of essential hypertension and the Angiotensin II (Ang II)-induced model of hypertension.[1][2]

Hypothetical Mechanism of Action of this compound

For the purpose of this protocol, this compound is hypothesized to be a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS). By blocking the action of Ang II on the AT1 receptor, this compound is expected to inhibit vasoconstriction and reduce aldosterone secretion, thereby lowering blood pressure.

Signaling Pathway Diagram

RAAS_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Action Site of Action Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I Angiotensinogen->AngI Renin (from Kidney) AngII Angiotensin II AngI->AngII ACE (in Lungs) AT1R AT1 Receptor AngII->AT1R Aldosterone Aldosterone (from Adrenal Cortex) AT1R->Aldosterone Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Na_Retention Sodium & Water Retention Aldosterone->Na_Retention BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Na_Retention->BP_Increase BI1935 This compound BI1935->AT1R Antagonism

Caption: Hypothetical mechanism of this compound as an AT1 receptor antagonist.

Experimental Models

Two distinct rodent models are recommended for the initial in vivo evaluation of this compound.

  • Spontaneously Hypertensive Rat (SHR): This is a widely used genetic model of essential hypertension.[1][2][3] SHRs develop hypertension between 5-6 weeks of age, providing a relevant model for studying primary hypertension.[2]

  • Angiotensin II-Induced Hypertension: This model involves the continuous infusion of Ang II in normotensive rats (e.g., Wistar or Sprague-Dawley) to induce acute hypertension.[2] It is particularly useful for confirming the mechanism of action for compounds targeting the RAAS.

Data Presentation: Hypothetical Dose-Response Data

The following tables summarize hypothetical data from efficacy studies of this compound in rodent models of hypertension.

Table 1: Effect of Single Oral Dose of this compound on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHRs)

Treatment GroupDose (mg/kg, p.o.)NBaseline SBP (mmHg)SBP at 4h Post-Dose (mmHg)Change in SBP (mmHg)
Vehicle (0.5% CMC)08185 ± 5183 ± 6-2 ± 2
This compound18187 ± 6165 ± 5-22 ± 3
This compound38184 ± 5148 ± 4-36 ± 4
This compound108186 ± 7132 ± 5-54 ± 5
Valsartan208185 ± 5140 ± 6-45 ± 4
Data are presented as Mean ± SEM. *p < 0.05 vs. Vehicle.

Table 2: Effect of this compound on Mean Arterial Pressure (MAP) in Angiotensin II-Infused Rats

Treatment GroupDose (mg/kg, i.v.)NBaseline MAP (mmHg)MAP during Ang II Infusion (mmHg)
Vehicle06105 ± 4155 ± 6
This compound0.36107 ± 5130 ± 5
This compound16106 ± 4115 ± 4
This compound36104 ± 5108 ± 5*
Data are presented as Mean ± SEM. *p < 0.05 vs. Vehicle during Ang II infusion.

Experimental Protocols

Protocol 1: Efficacy of this compound in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the dose-dependent effect of a single oral dose of this compound on systolic blood pressure in conscious SHRs.

Materials:

  • Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old.

  • Wistar-Kyoto (WKY) rats as normotensive controls (optional).

  • This compound and vehicle (e.g., 0.5% Carboxymethylcellulose in water).

  • Oral gavage needles.

  • Non-invasive blood pressure measurement system (e.g., tail-cuff plethysmography).

  • Animal restrainers and warming platform.

Methodology:

  • Animal Acclimatization: Acclimate rats to the laboratory environment for at least one week. For 3-5 days prior to the study, train the animals by placing them in restrainers on a warming platform for 10-15 minutes daily to minimize stress during blood pressure measurements.[2]

  • Baseline Blood Pressure: On the day of the experiment, record stable baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for each rat. A minimum of 5-7 consecutive stable readings should be averaged.

  • Drug Administration: Group the animals and administer this compound or vehicle via oral gavage (p.o.).

  • Post-Dose Measurements: Measure blood pressure and heart rate at multiple time points post-administration (e.g., 1, 2, 4, 8, and 24 hours).

  • Data Analysis: Calculate the change in blood pressure from baseline for each animal at each time point. Analyze data using an appropriate statistical test (e.g., ANOVA followed by Dunnett's post-hoc test).

Protocol 2: Efficacy of this compound in Angiotensin II-Induced Hypertension Model

Objective: To determine if this compound can prevent the acute hypertensive effects of an Angiotensin II infusion in normotensive rats.

Materials:

  • Male Wistar or Sprague-Dawley rats.

  • This compound and vehicle (e.g., saline).

  • Angiotensin II.

  • Surgical tools for catheter implantation.

  • Intravenous (i.v.) and intra-arterial (i.a.) catheters.

  • Infusion pumps.

  • Direct blood pressure transducer and data acquisition system.

Methodology:

  • Surgical Preparation: Anesthetize the rats and surgically implant a catheter into the jugular vein for drug infusion and another into the carotid or femoral artery for direct blood pressure monitoring. Allow animals to recover for at least 48 hours.

  • Baseline Blood Pressure: On the day of the experiment, connect the arterial catheter to the pressure transducer and allow the animal to stabilize to obtain a baseline mean arterial pressure (MAP).

  • Drug Administration: Administer a bolus intravenous (i.v.) dose of this compound or vehicle via the jugular vein catheter.

  • Angiotensin II Infusion: After a short period (e.g., 15 minutes), begin a continuous i.v. infusion of Angiotensin II (e.g., 500 ng/kg/min) to induce hypertension.[2]

  • Blood Pressure Monitoring: Continuously record MAP throughout the Ang II infusion period (e.g., 30-60 minutes).

  • Data Analysis: Compare the peak MAP reached during Ang II infusion between vehicle-treated and this compound-treated groups using a t-test or ANOVA.

Experimental Workflow Visualization

Experimental_Workflow cluster_SHR Protocol 1: SHR Model Efficacy Study cluster_AngII Protocol 2: Angiotensin II-Induced Model Acclimatization Week 1: Animal Acclimatization & Handling Training Baseline Day 8 (0h): Baseline BP Measurement Acclimatization->Baseline Dosing Day 8 (0h): Oral Dosing (Vehicle or this compound) Baseline->Dosing PostDose Day 8-9 (1-24h): Post-Dose BP Measurements Dosing->PostDose Analysis Data Analysis PostDose->Analysis Surgery Day 1-2: Catheter Implantation Surgery Recovery Day 3-4: Post-Surgical Recovery Surgery->Recovery Experiment Day 5: Baseline BP -> IV Dosing -> Ang II Infusion & BP Recording Recovery->Experiment Analysis2 Data Analysis Experiment->Analysis2

Caption: General experimental workflows for the SHR and Ang II models.

References

Application Notes and Protocols for BI-1935 Administration in Preclinical Inflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a significant contributor to the pathophysiology of a wide range of diseases. The cyclooxygenase-2 (COX-2) enzyme is a key mediator in the inflammatory cascade, and its selective inhibition represents a major therapeutic strategy for managing inflammatory conditions.[1][2] BI-1935 is a novel, highly selective COX-2 inhibitor. These application notes provide detailed protocols for evaluating the anti-inflammatory efficacy of this compound in two standard preclinical models: Lipopolysaccharide (LPS)-induced endotoxemia in mice and Collagen-Induced Arthritis (CIA) in rats. The included data serves as a representative example of the expected outcomes.

Signaling Pathway of COX-2 in Inflammation

Inflammatory stimuli, such as bacterial lipopolysaccharide (LPS), trigger a signaling cascade that leads to the induction of COX-2.[1][2] This enzyme then catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. This compound selectively binds to and inhibits the COX-2 enzyme, thereby blocking the production of prostaglandins and reducing the inflammatory response.

COX2_Pathway cluster_stimulus Inflammatory Stimuli cluster_cell Macrophage / Inflammatory Cell cluster_drug Pharmacological Intervention cluster_response Physiological Response LPS LPS TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB COX2_gene COX-2 Gene Transcription NFkB->COX2_gene induces COX2_protein COX-2 Enzyme COX2_gene->COX2_protein translates to Prostaglandins Prostaglandins (e.g., PGE2) COX2_protein->Prostaglandins catalyzes Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_protein substrate Inflammation Inflammation (Pain, Swelling, Fever) Prostaglandins->Inflammation mediates BI1935 This compound BI1935->COX2_protein inhibits

Caption: Simplified signaling pathway of COX-2 in inflammation and the mechanism of action of this compound.

Preclinical Models and Protocols

Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice

This model is used to evaluate the acute systemic anti-inflammatory activity of a compound.[3] LPS, a component of the outer membrane of Gram-negative bacteria, induces a potent inflammatory response characterized by the release of pro-inflammatory cytokines.[3][4]

Experimental Workflow:

Caption: Experimental workflow for the LPS-induced endotoxemia model.

Detailed Protocol:

  • Animals: Male C57BL/6 mice (8-10 weeks old) are used.[5]

  • Housing: Animals are housed in a specific pathogen-free facility with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Acclimatization: Mice are acclimated to the facility for at least 7 days prior to the experiment.

  • Grouping: Animals are randomly assigned to treatment groups (n=8-10 per group):

    • Vehicle control (e.g., 0.5% methylcellulose)

    • This compound (e.g., 1, 3, 10 mg/kg)

    • Positive control (e.g., Dexamethasone, 1 mg/kg)[6]

  • Dosing: this compound or vehicle is administered orally (p.o.) 1 hour before LPS challenge.

  • LPS Challenge: Mice are injected intraperitoneally (i.p.) with LPS from Escherichia coli O111:B4 at a dose of 1 mg/kg.[6]

  • Sample Collection: 2 hours after LPS injection, blood is collected via cardiac puncture into EDTA-containing tubes. Plasma is separated by centrifugation and stored at -80°C. Lungs and liver can also be harvested for further analysis.

  • Cytokine Analysis: Plasma levels of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Representative Data:

Treatment GroupDose (mg/kg)Plasma TNF-α (pg/mL)Plasma IL-6 (pg/mL)
Vehicle-2548 ± 3121876 ± 245
This compound11876 ± 2541354 ± 198
This compound31123 ± 187876 ± 143
This compound10543 ± 98412 ± 76
Dexamethasone1487 ± 85354 ± 65

Data are presented as mean ± SEM.

Collagen-Induced Arthritis (CIA) in Rats

The CIA model is a widely used preclinical model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.[7][8]

Experimental Workflow:

Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

Detailed Protocol:

  • Animals: Male Lewis rats (6-8 weeks old) are used.

  • Housing: As described for the LPS model.

  • Induction of Arthritis:

    • Day 0 (Primary Immunization): Rats are anesthetized and injected intradermally at the base of the tail with 100 µL of an emulsion containing bovine type II collagen (2 mg/mL) and Complete Freund's Adjuvant (CFA) (2 mg/mL M. tuberculosis).[7][9]

    • Day 7 (Booster Immunization): A booster injection of 100 µL of an emulsion of bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (IFA) is administered intradermally at a different site near the base of the tail.[8]

  • Grouping and Dosing: From day 10 to day 28, rats are treated daily with:

    • Vehicle control (e.g., 0.5% methylcellulose)

    • This compound (e.g., 3, 10, 30 mg/kg, p.o.)

    • Positive control (e.g., Methotrexate, 0.3 mg/kg, i.p., twice weekly)

  • Clinical Assessment:

    • Arthritis Score: Paw inflammation is scored daily from day 10 on a scale of 0-4 for each paw (maximum score of 16 per animal), where 0 = no signs of inflammation, 1 = mild swelling and erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, and 4 = joint deformity and/or ankylosis.

    • Paw Volume: Paw volume is measured weekly using a plethysmometer.

  • Histopathology: On day 28, animals are euthanized, and hind paws are collected, fixed in 10% neutral buffered formalin, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage destruction.

Representative Data:

Treatment GroupDose (mg/kg)Mean Arthritis Score (Day 28)Paw Volume Change (Day 28, mL)
Vehicle-12.5 ± 1.81.5 ± 0.3
This compound39.8 ± 1.51.1 ± 0.2
This compound105.4 ± 1.10.6 ± 0.1
This compound302.1 ± 0.80.2 ± 0.05
Methotrexate0.34.2 ± 1.00.5 ± 0.1

Data are presented as mean ± SEM.

Conclusion

The protocols outlined provide a framework for the preclinical evaluation of the anti-inflammatory properties of this compound. The LPS-induced endotoxemia model is suitable for assessing acute systemic anti-inflammatory effects, while the CIA model allows for the evaluation of efficacy in a chronic autoimmune arthritis setting. The representative data demonstrates the potential of this compound to ameliorate inflammatory responses in these models, supporting its further development as a therapeutic agent for inflammatory diseases.

References

Application of AOC3/VAP-1 Inhibition in Renal Disease Research: A Focus on BI-1935 and Related Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific compound "BI-1935" does not appear in publicly available research literature, it is hypothesized to be an internal designation for a molecule targeting Amine Oxidase, Copper Containing 3 (AOC3), also known as Vascular Adhesion Protein-1 (VAP-1) or Semicarbazide-Sensitive Amine Oxidase (SSAO). This hypothesis is based on the nomenclature of compounds developed by Boehringer Ingelheim, which was investigating a similar compound, BI 1467335, an AOC3/VAP-1 inhibitor. Although the development of BI 1467335 for diabetic retinopathy and non-alcoholic steatohepatitis (NASH) was discontinued, the target protein, AOC3/VAP-1, remains a compelling area of investigation for various renal diseases due to its dual role in promoting inflammation and oxidative stress.

This document provides detailed application notes and protocols based on existing research on AOC3/VAP-1 inhibition in the context of kidney disease. It is intended to guide researchers in exploring the therapeutic potential of targeting this pathway in preclinical models of renal pathology.

The Role of AOC3/VAP-1 in Renal Pathophysiology

AOC3/VAP-1 is a unique enzyme with a dual function that contributes to the pathogenesis of kidney disease. It is expressed on the surface of endothelial cells and is also found in a soluble, active form in the plasma.[1]

1. Adhesion Molecule for Leukocytes: AOC3/VAP-1 mediates the adhesion and transmigration of leukocytes, such as neutrophils and lymphocytes, to sites of inflammation within the kidney.[2][3] This process is crucial in the initiation and progression of inflammatory renal conditions.

2. Enzymatic Activity and Oxidative Stress: As a semicarbazide-sensitive amine oxidase, AOC3/VAP-1 catalyzes the oxidative deamination of primary amines. This enzymatic reaction produces hydrogen peroxide (H₂O₂), ammonia, and aldehydes, which are potent inducers of oxidative stress and cellular damage in the renal parenchyma.[2][4] This enzymatic activity is implicated in the development of diabetic nephropathy and other renal complications.[4][5]

Elevated levels of soluble AOC3/VAP-1 have been observed in patients with chronic kidney disease (CKD), and its concentration correlates with the severity of the disease.[6][7] Furthermore, AOC3/VAP-1 is involved in the pathogenesis of renal ischemia-reperfusion injury and fibrosis.[2][8]

Data Presentation: Efficacy of AOC3/VAP-1 Inhibition in Preclinical Renal Models

The following tables summarize quantitative data from studies investigating the effects of AOC3/VAP-1 inhibitors in experimental models of kidney disease.

Table 1: Effect of AOC3/VAP-1 Inhibition on Renal Fibrosis in a Murine Unilateral Ureteral Obstruction (UUO) Model

Treatment GroupCortical Fibrosis Score (Arbitrary Units)Reference
Sham OperatedNot Reported[8]
UUO (Untreated)3.7 ± 0.2[8]
UUO + PXS-4728A (AOC3/VAP-1 Inhibitor)2.1 ± 0.3[8]
UUO + Telmisartan (Angiotensin Receptor Blocker)2.7 ± 0.6[8]

Data are presented as mean ± SEM. PXS-4728A is a specific AOC3/VAP-1 inhibitor.

Table 2: Effect of AOC3/VAP-1 Inhibition on Oxidative Stress in a Diabetic Nephropathy Model

Treatment GroupNitrotyrosine Expression (% of Cortex)Reference
Control0.3 ± 0.04[1]
Diabetic1.7 ± 0.3[1]
Diabetic + PXS-4728A (AOC3/VAP-1 Inhibitor)Significantly Reduced (exact value not provided)[1]

Nitrotyrosine is a marker of cellular damage and inflammation.

Table 3: Serum AOC3/VAP-1 Levels in Chronic Kidney Disease Patients

Patient GroupSerum VAP-1 Level (Relative Units)Reference
No CKDLower[6]
CKD Stage 2Significantly Higher than No CKD[6]
CKD Stage 3Significantly Higher than No CKD[6]

Serum VAP-1 levels were found to be positively associated with the urinary albumin-to-creatinine ratio and negatively associated with the estimated glomerular filtration rate (eGFR).

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Protocol 1: Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis

Objective: To induce renal fibrosis in a rodent model to evaluate the anti-fibrotic effects of AOC3/VAP-1 inhibitors.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • 4-0 silk suture

  • AOC3/VAP-1 inhibitor (e.g., PXS-4728A) or vehicle control

  • Telmisartan (positive control)

  • Tissue collection and processing reagents (formalin, paraffin)

  • Histological stains (Masson's trichrome)

Procedure:

  • Anesthetize the mice using isoflurane.

  • Make a midline abdominal incision to expose the left kidney and ureter.

  • Ligate the left ureter at two points using 4-0 silk suture.

  • Close the abdominal incision in layers.

  • For sham-operated controls, perform the same surgical procedure without ligating the ureter.

  • Administer the AOC3/VAP-1 inhibitor, vehicle, or telmisartan daily via an appropriate route (e.g., oral gavage) starting from the day of surgery for 7 days.

  • At day 7 post-surgery, euthanize the mice and harvest the kidneys.

  • Fix the kidneys in 10% neutral buffered formalin and embed in paraffin.

  • Section the kidneys and stain with Masson's trichrome to assess the degree of tubulointerstitial fibrosis.

  • Quantify fibrosis using a semi-quantitative scoring method on the stained sections.

Protocol 2: Renal Ischemia-Reperfusion Injury (IRI) Model

Objective: To induce acute kidney injury via ischemia-reperfusion to assess the protective effects of AOC3/VAP-1 inhibition.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., pentobarbital sodium)

  • Surgical instruments

  • Microvascular clamps

  • AOC3/VAP-1 inhibitor (e.g., RTU-1096) or vehicle control

  • Saline solution

  • Blood and tissue collection supplies

Procedure:

  • Anesthetize the rats and place them on a heating pad to maintain body temperature.

  • Perform a midline laparotomy to expose the renal pedicles.

  • Isolate the left renal artery and vein.

  • Induce ischemia by clamping the left renal pedicle with a microvascular clamp for a defined period (e.g., 45 minutes). The right kidney can be removed (nephrectomy) to study the effects on a solitary ischemic kidney.

  • Administer the AOC3/VAP-1 inhibitor or vehicle intravenously at a specific time point before or after ischemia.

  • After the ischemic period, remove the clamp to allow reperfusion.

  • Close the abdominal incision.

  • At a specified time post-reperfusion (e.g., 24 hours), collect blood samples for measurement of serum creatinine and blood urea nitrogen (BUN).

  • Euthanize the rats and harvest the kidneys for histological analysis (e.g., H&E staining for tubular necrosis) and immunohistochemistry for markers of inflammation (e.g., neutrophil infiltration).

Mandatory Visualizations

Signaling Pathway of AOC3/VAP-1 in Renal Injury

AOC3_VAP1_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Ischemia, Hyperglycemia) Endothelial_Cell Renal Endothelial Cell Inflammatory_Stimuli->Endothelial_Cell AOC3_VAP1_translocation AOC3/VAP-1 Translocation to Surface Endothelial_Cell->AOC3_VAP1_translocation upregulates Adhesion Adhesion & Transmigration AOC3_VAP1_translocation->Adhesion Enzymatic_Activity Enzymatic Activity (Oxidative Deamination) AOC3_VAP1_translocation->Enzymatic_Activity catalyzes Leukocyte Leukocyte Leukocyte->Adhesion Renal_Inflammation Renal Inflammation Adhesion->Renal_Inflammation Renal_Injury Renal Cell Injury & Fibrosis Renal_Inflammation->Renal_Injury Primary_Amines Primary Amines Primary_Amines->Enzymatic_Activity Oxidative_Stress Oxidative Stress (H₂O₂, Aldehydes) Enzymatic_Activity->Oxidative_Stress Oxidative_Stress->Renal_Injury

Caption: AOC3/VAP-1 signaling in renal injury.

Experimental Workflow for Evaluating AOC3/VAP-1 Inhibitors in a UUO Model

UUO_Workflow Start Start: Select Mice Surgery Day 0: Unilateral Ureteral Obstruction (UUO) Surgery Start->Surgery Grouping Randomize into Treatment Groups Surgery->Grouping Treatment_Vehicle Group 1: UUO + Vehicle Grouping->Treatment_Vehicle Treatment_Inhibitor Group 2: UUO + AOC3/VAP-1 Inhibitor Grouping->Treatment_Inhibitor Treatment_Control Group 3: UUO + Positive Control (e.g., Telmisartan) Grouping->Treatment_Control Sham_Group Group 4: Sham Operation Grouping->Sham_Group Daily_Dosing Days 0-6: Daily Dosing Treatment_Vehicle->Daily_Dosing Treatment_Inhibitor->Daily_Dosing Treatment_Control->Daily_Dosing Sham_Group->Daily_Dosing Endpoint Day 7: Euthanasia & Tissue Harvest Daily_Dosing->Endpoint Analysis Analysis: - Histology (Fibrosis) - Immunohistochemistry - Biomarker Quantification Endpoint->Analysis

Caption: UUO experimental workflow.

Dual Function of AOC3/VAP-1 in Promoting Kidney Damage

Dual_Function AOC3_VAP1 AOC3/VAP-1 Adhesion_Function Adhesion Function AOC3_VAP1->Adhesion_Function Enzymatic_Function Enzymatic Function AOC3_VAP1->Enzymatic_Function Leukocyte_Infiltration Increased Leukocyte Infiltration Adhesion_Function->Leukocyte_Infiltration Oxidative_Stress_Generation Generation of Oxidative Stress Enzymatic_Function->Oxidative_Stress_Generation Inflammation Inflammation Leukocyte_Infiltration->Inflammation Cell_Damage Renal Cell Damage Oxidative_Stress_Generation->Cell_Damage Kidney_Disease Progression of Kidney Disease Inflammation->Kidney_Disease Cell_Damage->Kidney_Disease

Caption: Dual pathogenic roles of AOC3/VAP-1.

References

Investigating Neuroinflammatory Pathways Using the TRPC6 Inhibitor BI-749327

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. The transient receptor potential canonical 6 (TRPC6) channel, a non-selective cation channel, has emerged as a key modulator of neuroinflammatory processes. Upregulation and overactivation of TRPC6 in glial cells, particularly microglia and astrocytes, can lead to dysregulated calcium homeostasis, activating downstream signaling cascades that drive the production of pro-inflammatory mediators.

BI-749327 is a potent and selective inhibitor of the TRPC6 channel, offering a valuable pharmacological tool to investigate the role of TRPC6 in neuroinflammatory pathways and to explore its therapeutic potential. These application notes provide an overview of the mechanisms of action and detailed protocols for utilizing BI-749327 in in vitro and in vivo models of neuroinflammation.

Mechanism of Action of TRPC6 in Neuroinflammation

TRPC6 activation contributes to neuroinflammation through several key signaling pathways:

  • Calcium-Calcineurin-NFAT Pathway: Increased intracellular calcium (Ca2+) resulting from TRPC6 activation can activate the phosphatase calcineurin. Calcineurin, in turn, dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), leading to its nuclear translocation and the transcription of pro-inflammatory genes.

  • NF-κB Signaling Pathway: TRPC6-mediated calcium influx can also lead to the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitory protein IκBα. This targets IκBα for degradation, releasing the Nuclear Factor-kappa B (NF-κB) dimer (p50/p65) to translocate to the nucleus and induce the expression of inflammatory cytokines and enzymes like COX-2.[1]

  • AIM2 Inflammasome Activation: Recent evidence suggests a link between TRPC6-mediated calcium signaling and the activation of the Absent in Melanoma 2 (AIM2) inflammasome in response to cytosolic double-stranded DNA (dsDNA). This leads to the activation of caspase-1 and the maturation and secretion of potent pro-inflammatory cytokines IL-1β and IL-18.

BI-749327, by selectively blocking the TRPC6 channel, can attenuate these downstream inflammatory signaling events.

Data Presentation

The following tables summarize hypothetical quantitative data based on published findings on TRPC6 inhibition in inflammatory models. These tables are for illustrative purposes to guide expected outcomes when using BI-749327.

Table 1: In Vitro Inhibition of Pro-Inflammatory Cytokine Release from LPS-Stimulated Microglia by BI-749327

Treatment GroupConcentration (nM)TNF-α Release (pg/mL)IL-6 Release (pg/mL)Percent Inhibition of TNF-αPercent Inhibition of IL-6
Vehicle Control-50 ± 530 ± 4--
LPS (100 ng/mL)-850 ± 701200 ± 1100%0%
LPS + BI-74932710630 ± 55900 ± 8025.9%25.0%
LPS + BI-74932750380 ± 40550 ± 5055.3%54.2%
LPS + BI-749327100210 ± 25310 ± 3575.3%74.2%

Table 2: Effect of BI-749327 on NF-κB p65 Nuclear Translocation in LPS-Stimulated Microglia

Treatment GroupConcentration (nM)Percent of Cells with Nuclear p65
Vehicle Control-5 ± 1%
LPS (100 ng/mL)-85 ± 7%
LPS + BI-7493275035 ± 5%
LPS + BI-74932710015 ± 3%

Table 3: In Vivo Efficacy of BI-749327 in a Mouse Model of LPS-Induced Neuroinflammation

Treatment GroupDose (mg/kg/day, i.p.)Brain TNF-α Levels (pg/g tissue)Brain IL-6 Levels (pg/g tissue)
Vehicle Control-15 ± 325 ± 5
LPS (1 mg/kg)-250 ± 30400 ± 45
LPS + BI-74932730110 ± 15170 ± 20

Experimental Protocols

In Vitro Neuroinflammation Model Using Primary Microglia or BV-2 Cells

This protocol describes the induction of an inflammatory response in microglia using lipopolysaccharide (LPS) and its inhibition by BI-749327.

Materials:

  • Primary microglia or BV-2 microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • BI-749327 (stock solution in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Reagents for cytokine measurement (ELISA or Multiplex Immunoassay kits)

  • 96-well tissue culture plates

Procedure:

  • Cell Seeding: Seed primary microglia or BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment with BI-749327: The following day, replace the medium with fresh DMEM. Add BI-749327 at desired final concentrations (e.g., 10, 50, 100 nM). Include a vehicle control (DMSO). Incubate for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and collect the supernatant for cytokine analysis.

  • Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the supernatants using ELISA or a multiplex immunoassay according to the manufacturer's instructions.

Experimental Workflow for In Vitro Cytokine Release Assay

G cluster_0 Cell Culture Preparation cluster_1 Treatment cluster_2 Analysis seed_cells Seed Microglia in 96-well plate adhere Allow cells to adhere overnight seed_cells->adhere pretreat Pre-treat with BI-749327 or Vehicle adhere->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Supernatant incubate->collect elisa Measure Cytokines (ELISA/Multiplex) collect->elisa

Caption: Workflow for in vitro cytokine release assay.

Immunofluorescence Staining for NF-κB p65 Nuclear Translocation

This protocol details the visualization of NF-κB p65 subunit translocation to the nucleus, a hallmark of its activation.

Materials:

  • Microglia cultured on glass coverslips in a 24-well plate

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody: Rabbit anti-NF-κB p65

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole) nuclear stain

  • Mounting medium

Procedure:

  • Cell Treatment: Treat microglia on coverslips as described in the in vitro neuroinflammation protocol (2-hour LPS stimulation is often sufficient for translocation).

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with anti-NF-κB p65 antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.

  • Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize and capture images using a fluorescence microscope. Quantify the percentage of cells with nuclear p65 staining.

Signaling Pathway of TRPC6-mediated NF-κB Activation

G TRPC6 TRPC6 Ca2 Ca²⁺ Influx TRPC6->Ca2 IKK IKK Activation Ca2->IKK IkBa_p IκBα Phosphorylation IKK->IkBa_p IkBa_d IκBα Degradation IkBa_p->IkBa_d NFkB NF-κB (p50/p65) IkBa_d->NFkB NFkB_nuc Nuclear Translocation NFkB->NFkB_nuc Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_nuc->Genes

Caption: TRPC6-mediated NF-κB signaling pathway.

In Vivo LPS-Induced Neuroinflammation Model

This protocol describes the induction of systemic inflammation leading to neuroinflammation in mice.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS)

  • BI-749327

  • Sterile saline

  • Anesthesia (e.g., isoflurane)

  • Tissue homogenization buffer

  • Reagents for cytokine measurement (ELISA)

Procedure:

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • BI-749327 Administration: Administer BI-749327 (e.g., 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily for 3 days prior to LPS challenge.

  • LPS Challenge: On the day of the experiment, administer a single i.p. injection of LPS (e.g., 1 mg/kg).

  • Tissue Collection: At a designated time point after LPS injection (e.g., 6 hours), euthanize the mice under deep anesthesia and perfuse with cold saline.

  • Brain Homogenization: Dissect the brain, and homogenize specific regions (e.g., hippocampus, cortex) in tissue homogenization buffer.

  • Cytokine Analysis: Centrifuge the homogenates and measure TNF-α and IL-6 levels in the supernatant using ELISA.

TRPC6 and AIM2 Inflammasome Activation Pathway

G TRPC6 TRPC6 Ca2 Ca²⁺ Influx TRPC6->Ca2 AIM2 AIM2 Ca2->AIM2 Modulates dsDNA Cytosolic dsDNA dsDNA->AIM2 ASC ASC AIM2->ASC Casp1 Pro-Caspase-1 ASC->Casp1 aCasp1 Active Caspase-1 Casp1->aCasp1 Activation proIL1b Pro-IL-1β aCasp1->proIL1b proIL18 Pro-IL-18 aCasp1->proIL18 IL1b IL-1β Secretion proIL1b->IL1b Cleavage IL18 IL-18 Secretion proIL18->IL18 Cleavage

Caption: TRPC6 modulation of AIM2 inflammasome.

Conclusion

The selective TRPC6 inhibitor BI-749327 is a powerful tool for dissecting the intricate role of TRPC6 in neuroinflammatory signaling. The protocols outlined in these application notes provide a framework for researchers to investigate the therapeutic potential of TRPC6 inhibition in various in vitro and in vivo models of neurological disease. By elucidating the downstream consequences of TRPC6 blockade on pathways such as NFAT, NF-κB, and the AIM2 inflammasome, a deeper understanding of the molecular drivers of neuroinflammation can be achieved, paving the way for the development of novel therapeutic strategies.

References

Application Note: Quantification of BI-1935 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of BI-1935, a novel investigational compound, in human plasma. The described method utilizes a simple protein precipitation step for sample preparation, followed by rapid and efficient chromatographic separation on a reverse-phase C18 column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range and is suitable for supporting pharmacokinetic studies in drug development.

Introduction

The accurate quantification of drug candidates in biological matrices is a critical aspect of preclinical and clinical drug development, providing essential data for pharmacokinetic and pharmacodynamic (PK/PD) modeling. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. This document provides a detailed protocol for the determination of this compound concentrations in human plasma, offering researchers and drug development professionals a reliable method for their studies.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • This compound-d4 (Internal Standard, IS)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Human plasma (K2-EDTA)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes and tips

Sample Preparation

A protein precipitation method is employed for the extraction of this compound and its internal standard from human plasma.

  • Thaw plasma samples and quality control (QC) samples at room temperature.

  • Vortex samples to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

  • Add 10 µL of the internal standard working solution (this compound-d4, 100 ng/mL in 50% ACN).

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography Conditions

Chromatographic separation is achieved using a C18 reverse-phase column with a gradient elution program.

ParameterValue
Column C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
0.5
2.5
3.5
3.6
5.0
Mass Spectrometry Conditions

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The transitions are monitored in Multiple Reaction Monitoring (MRM) mode.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas 8 psi
MRM Transitions Compound
This compound
This compound-d4 (IS)
Dwell Time 200 ms

Data Presentation

The quantitative performance of the method was evaluated by analyzing calibration standards and quality control samples. The results are summarized in the table below.

AnalyteCalibration Curve Range (ng/mL)LLOQ (ng/mL)Accuracy (%) at LLOQPrecision (%CV) at LLOQAccuracy (%) at QC LevelsPrecision (%CV) at QC Levels
This compound1 - 1000198.58.295.8 - 103.24.5 - 7.1

QC Levels: Low (3 ng/mL), Medium (300 ng/mL), High (800 ng/mL)

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard (this compound-d4) plasma->add_is ppt Protein Precipitation (Acetonitrile + 0.1% FA) add_is->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject (5 µL) supernatant->injection lc_separation LC Separation (C18 Column, Gradient Elution) injection->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation (Linear Regression) integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Workflow for the quantification of this compound in plasma.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and high-throughput approach for the quantification of this compound in human plasma. The simple sample preparation procedure, combined with the sensitivity and selectivity of the mass spectrometric detection, makes this method well-suited for supporting pharmacokinetic assessments and other bioanalytical studies during the drug development process.

Troubleshooting & Optimization

Navigating the Challenges of BI-1935: A Technical Guide to Solubility and Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development, the potent soluble epoxide hydrolase (sEH) inhibitor, BI-1935, holds significant therapeutic promise. However, its journey from the bench to preclinical studies is often hampered by challenges related to its solubility and formulation. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

At its core, the difficulty in working with this compound and similar urea-based sEH inhibitors stems from their inherent physicochemical properties. These compounds are often characterized by poor water solubility and high melting points, making them difficult to dissolve in aqueous buffers and leading to potential precipitation issues in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of this compound?

A1: this compound belongs to the class of 1,3-disubstituted urea-based sEH inhibitors. The molecular structure of these compounds contributes to strong intermolecular interactions and a stable crystal lattice, resulting in high melting points and low aqueous solubility. This inherent hydrophobicity makes it challenging to achieve desired concentrations in aqueous media for in vitro and in vivo studies.

Q2: I'm having trouble dissolving this compound for my experiments. What solvents should I use?

A2: For initial stock solutions, organic solvents are necessary. This compound has been reported to be soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 100 mg/mL (200.62 mM), although this may require sonication to fully dissolve. When preparing working solutions for cell-based assays, it is crucial to minimize the final concentration of DMSO to avoid cellular toxicity, typically keeping it below 0.5%.

Q3: My compound precipitates when I dilute my DMSO stock in aqueous buffer. How can I prevent this?

A3: This is a common issue with poorly soluble compounds. To mitigate precipitation, consider the following strategies:

  • Use of Co-solvents: Incorporating a water-miscible co-solvent can increase the solubility of this compound in the final aqueous solution.

  • Employ Surfactants: Surfactants can aid in solubilizing hydrophobic compounds by forming micelles.

  • pH Adjustment: The solubility of some compounds can be influenced by the pH of the solution. Experimenting with different pH buffers may be beneficial.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer.

Troubleshooting Guide: Formulation for In Vivo Studies

Achieving a stable and effective formulation for in vivo administration of this compound is critical for obtaining reliable pharmacokinetic and pharmacodynamic data. Below are common problems and recommended solutions.

Problem Potential Cause Troubleshooting Steps
Compound precipitates out of solution upon preparation or during the experiment. The aqueous solubility of this compound is exceeded in the chosen vehicle.1. Increase the concentration of organic co-solvents: A common vehicle for oral gavage of poorly soluble compounds is a mixture of solvents. 2. Incorporate a surfactant: Surfactants can help to maintain the compound in a solubilized state. 3. Particle size reduction: For suspension formulations, reducing the particle size of the compound can improve its dissolution rate and overall exposure.
Inconsistent results between animals or studies. Poor bioavailability due to formulation issues. The formulation may not be stable, leading to variable drug exposure.1. Optimize the formulation vehicle: Systematically test different combinations of co-solvents and surfactants to find a vehicle that provides consistent and adequate drug exposure. 2. Consider alternative formulation strategies: For challenging compounds, advanced formulation techniques such as the preparation of amorphous solid dispersions or lipid-based formulations may be necessary to improve bioavailability.
Difficulty in preparing a high-concentration dosing solution. The solubility limit of this compound is reached in the desired vehicle.1. Explore a range of pharmaceutically acceptable solvents and co-solvents. 2. Structural modification: While a long-term strategy, for sEH inhibitors, the incorporation of polar groups, such as a tetrahydropyran moiety, has been shown to significantly enhance aqueous solubility without compromising potency.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sonicator

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).

  • Vortex the tube vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in a sonicator bath and sonicate until the solution is clear.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Visualizing the Path to Solubilization

To better understand the strategies for overcoming the formulation challenges of poorly soluble compounds like this compound, the following workflow diagram illustrates the decision-making process for formulation development.

G cluster_0 Formulation Development Workflow for Poorly Soluble Compounds Start Start with Poorly Soluble Compound (e.g., this compound) Assess_Solubility Assess Solubility in Preclinical Vehicles Start->Assess_Solubility Simple_Solution Attempt Simple Solution/Suspension Assess_Solubility->Simple_Solution Is_Stable Stable and Homogeneous? Simple_Solution->Is_Stable Proceed Proceed to In Vivo Studies Is_Stable->Proceed Yes Troubleshoot Troubleshoot Formulation Is_Stable->Troubleshoot No Co_solvents Add Co-solvents (e.g., PEG400, Ethanol) Troubleshoot->Co_solvents Surfactants Incorporate Surfactants (e.g., Tween 80) Troubleshoot->Surfactants Particle_Size Particle Size Reduction Troubleshoot->Particle_Size Advanced_Formulation Consider Advanced Formulations Troubleshoot->Advanced_Formulation Co_solvents->Simple_Solution Surfactants->Simple_Solution Particle_Size->Simple_Solution

Caption: Workflow for developing formulations for poorly soluble compounds.

This guide provides a starting point for researchers working with this compound. Given the inherent challenges with this class of compounds, a systematic approach to formulation development, including the exploration of various excipients and techniques, is crucial for successful preclinical studies.

Optimizing BI-1935 dosage for maximum efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BI-1935, a potent and selective soluble epoxide hydrolase (sEH) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent small molecule inhibitor of soluble epoxide hydrolase (sEH) with an IC50 of 7 nM.[1] sEH is an enzyme that catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory, vasodilatory, and analgesic properties. By inhibiting sEH, this compound increases the levels of EETs, thereby potentiating their beneficial effects. A key downstream effect of increased EETs is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[2][3][4][5]

Q2: What is the recommended starting concentration for in vitro experiments?

The optimal concentration of this compound will vary depending on the cell type and experimental conditions. A common starting point for potent sEH inhibitors is in the low nanomolar range. Given the IC50 of 7 nM for this compound, a concentration range of 1-100 nM is a reasonable starting point for most cell-based assays. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store this compound stock solutions?

This compound is typically soluble in dimethyl sulfoxide (DMSO).[6] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[7][8] When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Q4: What are the known off-target effects of this compound?

This compound has shown good selectivity against human CYP epoxygenases 2J2/2C9/2C19 and IL-2, with over 100-fold selectivity.[1] However, at a concentration of 10 µM, it has been observed to cause 96% inhibition of Thromboxane Synthase (IC50 = 0.132 µM) and 66% inhibition of 5-Lipoxygenase (IC50 = 5.92 µM).[1] It is crucial to consider these potential off-target effects when interpreting experimental results, especially at higher concentrations.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Problem Potential Cause Troubleshooting Steps
Inconsistent or no observable effect of this compound Compound Degradation: Improper storage or handling of this compound can lead to its degradation.1. Prepare fresh stock solutions of this compound from a new vial. 2. Ensure stock solutions are aliquoted and stored at -80°C to minimize freeze-thaw cycles.[7][8] 3. Protect the compound from light.
Suboptimal Concentration: The concentration of this compound may be too low or too high for the specific cell line or assay.1. Perform a dose-response experiment to determine the optimal effective concentration (EC50) for your system. A typical starting range is 1-100 nM. 2. Titrate the concentration to find the window of maximal efficacy without cytotoxicity.
Cell Culture Conditions: Cell density, passage number, and overall cell health can influence the response to inhibitors.1. Ensure cells are healthy and in the logarithmic growth phase. 2. Standardize cell seeding density and passage number for all experiments. 3. Check for mycoplasma contamination.
Assay Sensitivity: The assay may not be sensitive enough to detect the effects of sEH inhibition.1. Optimize the assay parameters, such as incubation time and substrate concentration. 2. Consider using a more sensitive readout, such as measuring downstream markers of the NF-κB pathway (e.g., p65 phosphorylation, IκBα degradation).
High background or non-specific effects observed Solvent (DMSO) Toxicity: High concentrations of DMSO can be toxic to cells and interfere with assays.1. Ensure the final DMSO concentration in all wells (including controls) is consistent and as low as possible (ideally ≤ 0.1%). 2. Run a vehicle control with the same concentration of DMSO as the treated wells.
Off-target Effects: At higher concentrations, this compound may inhibit other enzymes.1. Use the lowest effective concentration of this compound as determined by your dose-response curve. 2. Consider using a structurally different sEH inhibitor as a control to confirm that the observed effects are due to sEH inhibition. 3. If available, use a negative control compound that is structurally similar to this compound but inactive against sEH.[1]
Compound Precipitation: this compound may precipitate out of the aqueous culture medium, especially at higher concentrations.1. Visually inspect the culture medium for any signs of precipitation after adding this compound. 2. Prepare fresh dilutions from the stock solution for each experiment. 3. Consider using a formulation with better solubility if precipitation is a persistent issue.
Variability between experiments Inconsistent Reagent Preparation: Variations in the preparation of stock solutions or assay reagents can lead to inconsistent results.1. Use calibrated pipettes and follow a standardized protocol for all reagent preparations. 2. Prepare large batches of reagents where possible to minimize batch-to-batch variability.
Biological Variability: Inherent biological differences between cell passages or primary cell isolates can contribute to variability.1. Use cells within a narrow passage number range. 2. For primary cells, use multiple donors to account for biological variability. 3. Include appropriate positive and negative controls in every experiment to normalize the data.

Experimental Protocols

In Vitro sEH Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available sEH inhibitor screening kits and is suitable for determining the IC50 of this compound.[9][10][11]

Materials:

  • Recombinant human sEH

  • sEH assay buffer

  • sEH substrate (e.g., PHOME)

  • This compound

  • DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 330/465 nm)

Procedure:

  • Prepare Reagents:

    • Dilute recombinant human sEH to the desired concentration in pre-warmed sEH assay buffer.

    • Prepare a series of dilutions of this compound in DMSO. Further dilute these in sEH assay buffer to the desired final concentrations (ensure the final DMSO concentration is constant across all wells).

    • Prepare the sEH substrate solution in sEH assay buffer.

  • Assay Plate Setup:

    • Add sEH assay buffer to all wells.

    • Add the diluted this compound solutions or vehicle (DMSO) to the appropriate wells.

    • Add the diluted sEH enzyme to all wells except the "no enzyme" control wells.

    • Incubate the plate at 37°C for 10-15 minutes.

  • Initiate Reaction:

    • Add the sEH substrate solution to all wells to start the reaction.

  • Measurement:

    • Immediately measure the fluorescence kinetically for 30-60 minutes at 37°C, or incubate for a fixed time and then measure the endpoint fluorescence.

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" wells) from all other readings.

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell-Based NF-κB Reporter Assay

This protocol can be used to assess the functional effect of this compound on the NF-κB signaling pathway in a cellular context.

Materials:

  • A cell line stably expressing an NF-κB-driven reporter gene (e.g., luciferase or GFP).

  • Complete cell culture medium.

  • This compound.

  • An NF-κB activator (e.g., TNF-α or LPS).

  • 96-well cell culture plate.

  • Reagents for the reporter gene assay (e.g., luciferase substrate).

  • Luminometer or fluorescence microscope.

Procedure:

  • Cell Seeding:

    • Seed the reporter cell line in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

    • Incubate the cells overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

    • Pre-incubate the cells with this compound for 1-2 hours.

  • Stimulation:

    • Add the NF-κB activator (e.g., TNF-α at 10 ng/mL) to all wells except the unstimulated control.

    • Incubate for an appropriate time to allow for reporter gene expression (typically 6-24 hours).

  • Reporter Gene Measurement:

    • Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the reporter activity to a measure of cell viability (e.g., using a CellTiter-Glo assay).

    • Calculate the percent inhibition of NF-κB activation for each concentration of this compound compared to the stimulated vehicle control.

    • Determine the IC50 value as described in the previous protocol.

Visualizations

sEH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Pro-inflammatory_Stimuli->Receptor Binds IKK_Complex IKK Complex Receptor->IKK_Complex Activates Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase Metabolized by EETs Epoxyeicosatrienoic Acids (EETs) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolyzed by EETs->IKK_Complex Inhibits DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs BI_1935 This compound BI_1935->sEH Inhibits IkB IκB IKK_Complex->IkB Phosphorylates IkB_NF_kB IκB-NF-κB Complex IkB->IkB_NF_kB Inhibits NF_kB NF-κB (p50/p65) NF_kB_nucleus NF-κB (p50/p65) NF_kB->NF_kB_nucleus Translocates IkB_NF_kB->NF_kB Releases DNA DNA NF_kB_nucleus->DNA Binds Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes

Caption: sEH signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare_Cells Prepare Cell Culture Treat_Cells Treat Cells with this compound (Dose-Response) Prepare_Cells->Treat_Cells Prepare_Compound Prepare this compound Stock and Working Solutions Prepare_Compound->Treat_Cells Induce_Inflammation Induce Inflammation (e.g., with TNF-α) Treat_Cells->Induce_Inflammation Incubate Incubate for Defined Period Induce_Inflammation->Incubate Measure_Endpoint Measure Endpoint (e.g., NF-κB activity, Cytokine levels) Incubate->Measure_Endpoint Data_Analysis Data Analysis (IC50 determination) Measure_Endpoint->Data_Analysis Interpret_Results Interpret Results Data_Analysis->Interpret_Results

Caption: General experimental workflow for testing this compound efficacy.

troubleshooting_logic Start Experiment Yields Unexpected Results Check_Controls Are Controls (Positive/Negative/Vehicle) Behaving as Expected? Start->Check_Controls Troubleshoot_Assay Troubleshoot Assay (Reagents, Protocol, Instrument) Check_Controls->Troubleshoot_Assay No Check_Compound Is this compound Activity Suspect? Check_Controls->Check_Compound Yes End Problem Resolved Troubleshoot_Assay->End Verify_Compound Verify Compound Integrity (Fresh Stock, Storage) Check_Compound->Verify_Compound Yes Check_Cells Are Cells Healthy and Consistent? Check_Compound->Check_Cells No Check_Concentration Is Concentration Optimal? Verify_Compound->Check_Concentration Optimize_Concentration Perform Dose-Response Curve Check_Concentration->Optimize_Concentration No Check_Concentration->Check_Cells Yes Optimize_Concentration->Check_Cells Standardize_Cells Standardize Cell Culture (Passage, Density, Health) Check_Cells->Standardize_Cells No Consider_Off_Target Consider Off-Target Effects Check_Cells->Consider_Off_Target Yes Standardize_Cells->Consider_Off_Target Consider_Off_Target->End

Caption: Troubleshooting logic for this compound experiments.

References

BI-1935 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the off-target effects of BI-1935 and guidance on how to mitigate them during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective small molecule inhibitor of the enzyme soluble epoxide hydrolase (sEH).[1][2] Its mechanism of action involves inhibiting sEH, which is responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs) into dihydroxyeicosatrienoic acids (DHETs).[1] By inhibiting sEH, this compound increases the levels of EETs, which have anti-inflammatory and vasodilatory properties.[1]

Q2: What are the known off-targets of this compound?

While this compound is highly selective for sEH, in vitro screening has identified several off-target interactions at higher concentrations. A Eurofins Safety Panel 44™ screening at a 10 µM concentration revealed significant inhibition of Thromboxane Synthase and 5-Lipoxygenase (5-LO).[1] Additionally, a screen against 315 G-protein coupled receptors (GPCRs) showed notable inhibition of the Dopamine Transporter (DAT) and Sigma 1 receptor at 10 µM.[1]

Q3: How selective is this compound for sEH compared to its off-targets?

This compound exhibits high selectivity for its primary target, sEH, with an IC50 of 7 nM.[1][3] The potency against its known off-targets is significantly lower, indicating a good selectivity window. For example, the IC50 for Thromboxane Synthase is 0.132 µM (132 nM) and for 5-Lipoxygenase is 5.92 µM (5920 nM).[1]

Quantitative Data Summary

The following tables summarize the on-target potency and off-target screening results for this compound.

Table 1: On-Target Potency

Target Assay Format Potency (IC50)
Human sEH Biochemical Binding Assay 7 nM[1][3]

| Human sEH | Cellular HepG2-DHET Assay | < 1 nM[3] |

Table 2: Off-Target Selectivity Profile

Off-Target Assay/Panel Result @ 10 µM Potency (IC50)
Thromboxane Synthase Eurofins Safety Panel 44™ 96% Inhibition[1][3] 0.132 µM[1][3]
5-Lipoxygenase (5-LO) Eurofins Safety Panel 44™ 66% Inhibition[1] 5.92 µM[1]
Dopamine Transporter (DAT) PRESTO-TANGO GPCR Screen 82% Inhibition[1] Not Determined
Sigma 1 PRESTO-TANGO GPCR Screen 50% Inhibition[1] Not Determined
hCYP 2J2/2C9/2C19 In-house screen >100-fold selectivity > 1 µM[1][3]

| IL-2 | In-house screen | >100-fold selectivity | > 1 µM[1][3] |

Troubleshooting Guide

Issue 1: I am observing an unexpected phenotype in my experiment that may not be related to sEH inhibition. How can I determine if this is an off-target effect?

This is a common challenge when working with small molecule inhibitors. The unexpected phenotype could arise from the inhibition of secondary targets.

Mitigation Strategy:

  • Concentration Optimization: Use the lowest effective concentration of this compound that achieves sEH inhibition in your assay. This reduces the likelihood of engaging lower-affinity off-targets.

  • Use an Inactive Control: Employ a structurally similar but biologically inactive control compound. For this compound, BI-2049 is recommended as a negative control.[1] This helps to distinguish the effects of the chemical scaffold from the specific on-target inhibition.

  • Orthogonal Inhibition: Use a structurally different sEH inhibitor. If the same phenotype is observed with a different chemical scaffold that also targets sEH, it is more likely to be an on-target effect.

  • Genetic Validation: Use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the EPHX2 gene (which encodes sEH). If the genetic approach phenocopies the effect of this compound, it strongly suggests the effect is on-target.[4]

dot

troubleshooting_flow start Unexpected Phenotype Observed q1 Is the this compound concentration as low as possible? start->q1 a1_yes Yes q1->a1_yes   a1_no No q1->a1_no   q2 Does the phenotype persist with an inactive control (BI-2049)? a1_yes->q2 action1 Titrate down to lowest effective concentration a1_no->action1 a2_yes Yes q2->a2_yes   a2_no No q2->a2_no   conclusion1 Likely an artifact of the chemical scaffold. a2_yes->conclusion1 q3 Does a structurally different sEH inhibitor cause the same effect? a2_no->q3 a3_yes Yes q3->a3_yes   a3_no No q3->a3_no   q4 Does genetic knockdown/knockout of sEH (EPHX2) phenocopy the result? a3_yes->q4 conclusion3 Phenotype is likely OFF-TARGET a3_no->conclusion3 a4_yes Yes q4->a4_yes   a4_no No q4->a4_no   conclusion2 Phenotype is likely ON-TARGET a4_yes->conclusion2 a4_no->conclusion3

Caption: Troubleshooting workflow for unexpected experimental results.

Issue 2: My results suggest an off-target effect. How can I identify the responsible off-target?

Identifying the specific off-target responsible for a phenotype requires a systematic approach.

Mitigation Strategy:

  • Review Known Off-Targets: First, consider the known off-targets of this compound (Thromboxane Synthase, 5-LO, DAT, Sigma 1).[1] Investigate if the modulation of these targets could explain the observed phenotype in your experimental context.

  • Broad Panel Screening: If known off-targets do not explain the effect, consider broader screening. High-throughput kinase profiling and safety panels (like the one from Eurofins) can test the compound against hundreds of targets to identify novel interactions.[5][6][7][8]

  • Computational Prediction: In silico approaches can predict potential off-target interactions based on the chemical structure of this compound and its similarity to ligands of known proteins.[9] These predictions can then be validated experimentally.

  • Genetic Target Deconvolution: Advanced methods like CRISPR-based genetic screening can be employed to identify the specific target responsible for a drug's efficacy or toxicity, even if it's an off-target.[4]

Experimental Protocols & Methodologies

Protocol 1: Broad Kinase Profiling

This method is used to assess the selectivity of a compound against a large panel of protein kinases.

Methodology:

  • Assay Platform: Radiometric activity assays (e.g., HotSpot) or binding assays are commonly used.[8] Radiometric assays are considered the gold standard as they directly measure the phosphorylation of a substrate.[8]

  • Procedure:

    • This compound is prepared at a fixed concentration (e.g., 1 µM or 10 µM).

    • The compound is incubated with a panel of individual kinases, a suitable substrate for each kinase, cofactors, and radioisotope-labeled ATP (e.g., ³³P-γ-ATP).

    • The reaction is allowed to proceed, and then terminated.

    • The amount of radiolabeled phosphate incorporated into the substrate is quantified using a filter-binding apparatus and a scintillation counter.

    • The percentage of inhibition for each kinase is calculated relative to a DMSO control.

  • Data Interpretation: Significant inhibition (>50%) of any kinase indicates a potential off-target interaction that warrants further investigation with dose-response curves to determine the IC50.

dot

experimental_workflow cluster_identification Off-Target Identification cluster_validation Validation cluster_mitigation Mitigation comp_screen Computational Screening (In Silico) dose_response Dose-Response Curve (IC50 Determination) comp_screen->dose_response biochem_screen Biochemical Screening (e.g., Kinase Panel) biochem_screen->dose_response pheno_screen Phenotypic Screening (Cell-based) genetic_val Genetic Validation (CRISPR, siRNA) pheno_screen->genetic_val cetsa Cellular Target Engagement (e.g., CETSA) dose_response->cetsa cetsa->genetic_val optimize_conc Optimize Concentration genetic_val->optimize_conc use_control Use Negative Control optimize_conc->use_control orthogonal_inh Use Orthogonal Inhibitor use_control->orthogonal_inh

Caption: Workflow for identifying and mitigating off-target effects.

Protocol 2: Genetic Validation using CRISPR/Cas9 Knockout

This protocol validates whether an observed effect of this compound is due to its on-target activity against sEH.

Methodology:

  • gRNA Design: Design and synthesize guide RNAs (gRNAs) that specifically target a coding exon of the EPHX2 gene. Include non-targeting gRNAs as negative controls.

  • Cell Transduction: Deliver the Cas9 nuclease and the EPHX2-targeting gRNAs into the chosen cell line using a suitable method (e.g., lentiviral transduction, electroporation of ribonucleoprotein complexes).

  • Verification of Knockout: After selection, verify the knockout of the sEH protein by Western blot or confirm genomic edits by sequencing.

  • Phenotypic Assay: Perform the same phenotypic assay on the knockout cell line that was used to characterize the effects of this compound.

  • Data Interpretation:

    • If the sEH knockout cells replicate the phenotype observed with this compound treatment in the parental cells, the effect is confirmed to be on-target .

    • If the sEH knockout cells do not show the phenotype, the effect of this compound is likely off-target .[4]

    • Furthermore, treating the knockout cells with this compound should not produce the phenotype, confirming that sEH is the relevant target for that effect.

Signaling Pathway

dot

sEH_Pathway AA Arachidonic Acid CYP CYP Epoxygenases (e.g., CYP2J, CYP2C) AA->CYP EETs EETs (Epoxyeicosatrienoic Acids) CYP->EETs sEH sEH (Soluble Epoxide Hydrolase) EETs->sEH Effects Anti-inflammatory & Vasodilatory Effects EETs->Effects DHETs DHETs (Dihydroxyeicosatrienoic Acids) sEH->DHETs Inactive Reduced Biological Activity DHETs->Inactive BI1935 This compound BI1935->sEH

Caption: The sEH pathway and the inhibitory action of this compound.

References

Technical Support Center: In Vivo Experiments with BI-1935

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel pan-RAF inhibitor, BI-1935, in in vivo experiments. The guidance provided is based on common challenges observed with pan-RAF inhibitors and aims to help users navigate potential pitfalls in their studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and how does it differ from previous generation RAF inhibitors?

A1: this compound is a pan-RAF inhibitor, meaning it targets all isoforms of the RAF kinase (A-RAF, B-RAF, and C-RAF). This is a key distinction from first and second-generation BRAF inhibitors, which primarily target the BRAF V600E mutation. A major challenge with earlier inhibitors is the paradoxical activation of the MAPK pathway in BRAF wild-type cells.[1][2] This occurs when the inhibitor binds to one RAF protomer in a dimer, leading to the transactivation of the other protomer and continued signaling. Pan-RAF inhibitors like this compound are designed to bind to and inhibit both protomers in RAF dimers, thereby preventing this paradoxical activation and potentially overcoming some forms of acquired resistance.[1][3]

Q2: We are observing unexpected toxicity or off-target effects in our in vivo model. What could be the cause?

A2: Off-target effects are a known concern in in vivo studies.[4][5][6] For a pan-RAF inhibitor like this compound, this could manifest as toxicities not directly related to MAPK pathway inhibition. It is crucial to:

  • Confirm the purity and stability of your this compound formulation. Impurities or degradation products could have their own biological activities.

  • Evaluate the selectivity profile of this compound. Even highly selective inhibitors can have off-target activities at higher concentrations. Consider performing in vitro kinome screening to identify potential off-target interactions.

  • Assess the possibility of exaggerated pharmacology. The intended inhibition of all RAF isoforms might lead to on-target toxicities in certain tissues where RAF signaling is essential for normal function.

  • Consider the genetic background of your in vivo model. The expression levels of different RAF isoforms and downstream effectors can vary between different cell lines and animal strains, potentially influencing the therapeutic window.

Q3: Our this compound formulation appears to have poor solubility and is difficult to administer. What are some potential solutions?

A3: Poor aqueous solubility is a common challenge for small molecule inhibitors.[7][8][9][10] To improve the solubility and stability of this compound for in vivo administration, consider the following approaches:

  • Formulation with excipients: The use of cyclodextrins (e.g., HP-β-CD) or other solubilizing agents can significantly enhance the aqueous solubility of hydrophobic compounds.[7][9]

  • Vehicle optimization: Experiment with different vehicle compositions. Common vehicles for in vivo studies include mixtures of PEG400, propylene glycol, and water, or oil-based formulations. The optimal vehicle will depend on the specific physicochemical properties of this compound.

  • Salt form screening: If not already in a salt form, converting the free base of this compound to a more soluble salt could be an effective strategy.

  • Particle size reduction: Techniques like micronization or nano-milling can increase the surface area of the compound, leading to improved dissolution and bioavailability.

Troubleshooting Guides

Problem: Lack of Efficacy in an In Vivo Tumor Model
Possible Cause Troubleshooting Step
Insufficient Drug Exposure 1. Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the concentration of this compound in plasma and tumor tissue over time. Ensure that the achieved concentrations are above the in vitro IC50 for the target cells. 2. Dose Escalation: If the initial doses are well-tolerated but ineffective, a dose escalation study may be warranted to achieve therapeutic concentrations.
Suboptimal Dosing Schedule 1. Pharmacodynamic (PD) Analysis: Measure the inhibition of downstream targets (e.g., p-ERK) in tumor tissue at different time points after a single dose of this compound. This will help determine the duration of target engagement and guide the dosing frequency. 2. Continuous vs. Intermittent Dosing: Depending on the compound's half-life and toxicity profile, an intermittent dosing schedule might be more effective and better tolerated than continuous daily dosing.
Inappropriate Animal Model 1. Confirm Target Expression: Verify that the tumor model expresses the intended targets (A-RAF, B-RAF, C-RAF) and is dependent on the MAPK pathway for growth. 2. Consider Resistance Mechanisms: The tumor model may have pre-existing resistance mechanisms, such as mutations downstream of RAF (e.g., in MEK or ERK).
Problem: Paradoxical MAPK Pathway Activation Observed
Possible Cause Troubleshooting Step
Sub-saturating Drug Concentrations 1. Dose Optimization: At low concentrations, pan-RAF inhibitors can still induce paradoxical activation if they do not fully occupy both protomers in RAF dimers.[3] Ensure that the administered dose is sufficient to achieve saturating concentrations at the tumor site. 2. In Vitro Confirmation: Re-evaluate the concentration-response curve for p-ERK activation in relevant cell lines to identify the concentration range where paradoxical activation occurs.
Cell Line Specific Effects 1. Dimerization Interface Analysis: The specific mutations or expression levels of RAF isoforms in a given cell line can influence the propensity for dimerization and paradoxical activation.[2][11] Characterize the RAF status of your cell lines.
Incorrect Data Interpretation 1. Time-Course Analysis: Paradoxical activation can be a transient effect. Perform a time-course experiment to assess p-ERK levels at various time points after treatment.

Experimental Protocols

Representative In Vivo Efficacy Study Protocol

This protocol is a general guideline and should be optimized for the specific tumor model and compound.

  • Animal Model: Nude mice (nu/nu) or another appropriate immunocompromised strain.

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 tumor cells (e.g., A375 melanoma cells with BRAF V600E mutation) in a volume of 100 µL of a 1:1 mixture of Matrigel and PBS into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 150-200 mm³, randomize the animals into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • Treatment Administration: Prepare the this compound formulation in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline). Administer the treatment orally (p.o.) or intraperitoneally (i.p.) at the determined dose and schedule.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is typically tumor growth inhibition (TGI).

  • Pharmacodynamic Analysis: At the end of the study, or at specified time points, collect tumor and plasma samples for PK/PD analysis.

Quantitative Data Summary (Representative for a Pan-RAF Inhibitor)

ParameterValueReference Compound
In Vitro IC50 (BRAF V600E) 5 - 20 nMTAK-632[3]
In Vivo Efficacious Dose 25 - 100 mg/kg, p.o., QDBased on preclinical studies of similar compounds
Plasma Half-life (Mouse) 4 - 8 hoursGeneral range for small molecule inhibitors
Tumor Growth Inhibition (TGI) > 60% at efficacious doseExpected outcome in a sensitive model

Note: These values are illustrative and the specific parameters for this compound must be determined experimentally.

Visualizations

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Activation RAF_dimer RAF Dimer (BRAF/CRAF) RAS->RAF_dimer Activation MEK MEK1/2 RAF_dimer->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylation BI1935 This compound BI1935->RAF_dimer Inhibition Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulation

Caption: MAPK signaling pathway with the inhibitory action of this compound on the RAF dimer.

Experimental_Workflow cluster_preclinical Preclinical In Vivo Study start Tumor Cell Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment Administration (Vehicle vs. This compound) randomization->treatment monitoring Efficacy & Toxicity Monitoring treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis PK/PD & Histological Analysis endpoint->analysis stop Data Interpretation & Reporting analysis->stop

Caption: A typical experimental workflow for an in vivo efficacy study.

Troubleshooting_Tree cluster_investigation Troubleshooting Steps cluster_solutions Potential Solutions start Lack of In Vivo Efficacy pk_pd Check PK/PD Data start->pk_pd Is drug exposure sufficient? formulation Evaluate Formulation (Solubility, Stability) pk_pd->formulation Yes dose Optimize Dose & Schedule pk_pd->dose No model Re-evaluate Animal Model (Target Expression, Resistance) formulation->model No reformulate Reformulate Compound formulation->reformulate Is formulation suboptimal? new_model Select a Different Model model->new_model Is the model inappropriate?

Caption: A decision tree for troubleshooting lack of efficacy in vivo.

References

Technical Support Center: Improving the Bioavailability of BI-1935

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental evaluation and enhancement of the bioavailability of BI-1935, a potent and selective soluble epoxide hydrolase (sEH) inhibitor.

Disclaimer: Publicly available pharmacokinetic and physicochemical data for this compound is limited. Therefore, this guide utilizes data from structurally related urea-based sEH inhibitors to illustrate common challenges and improvement strategies. The principles and methodologies described are broadly applicable to this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a potent and selective inhibitor of soluble epoxide hydrolase (sEH), an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs)[1][2]. Like many potent urea-based sEH inhibitors, this compound is likely to exhibit poor aqueous solubility and a high melting point, which can significantly limit its oral absorption and, consequently, its therapeutic efficacy[3][4].

Q2: What is the mechanism of action of this compound?

This compound inhibits the sEH enzyme, preventing the conversion of beneficial EETs into their less active dihydroxyeicosatrienoic acid (DHET) forms. This leads to an accumulation of EETs, which exert vasodilatory, anti-inflammatory, and analgesic effects[2].

Q3: What are the key factors limiting the oral bioavailability of compounds like this compound?

The primary factors include:

  • Poor Aqueous Solubility: Limited dissolution in the gastrointestinal fluids.

  • Low Permeability: Inefficient transport across the intestinal epithelium.

  • First-Pass Metabolism: Significant metabolism in the intestine and/or liver before reaching systemic circulation.

Urea-based sEH inhibitors are particularly known for their poor solubility[3][5].

Q4: How can I assess the bioavailability of this compound in my experiments?

Bioavailability is typically determined through in vivo pharmacokinetic studies in animal models (e.g., rats, mice)[6]. This involves administering this compound both intravenously (IV) and orally (PO) and measuring the plasma concentrations over time. The absolute oral bioavailability (F%) is calculated as:

F% = (AUCoral / Doseoral) / (AUCIV / DoseIV) * 100

Where AUC is the area under the plasma concentration-time curve.

Troubleshooting Guide

Issue 1: Low and Variable Oral Exposure in Preclinical Species

Possible Cause: Poor aqueous solubility leading to incomplete dissolution in the gastrointestinal tract.

Troubleshooting Steps:

  • Characterize Physicochemical Properties:

    • Aqueous Solubility: Determine the solubility of this compound in buffers at various pH values (e.g., pH 1.2, 4.5, 6.8) to simulate the GI tract.

    • Permeability: Conduct a Caco-2 permeability assay to assess its ability to cross the intestinal barrier[7][8].

  • Formulation Strategies to Enhance Solubility:

    • Co-solvents: Formulate this compound in a mixture of water-miscible solvents like polyethylene glycol (PEG), propylene glycol, or ethanol to improve solubilization for preclinical studies[9][10].

    • Amorphous Solid Dispersions (ASDs): Disperse this compound in a polymer matrix to create a higher energy amorphous form, which can improve dissolution rate and extent.

    • Lipid-Based Formulations: Formulate this compound in oils, surfactants, and co-solvents to form micelles or emulsions in the gut, which can enhance solubilization and absorption.

    • Particle Size Reduction: Micronization or nanomilling can increase the surface area of the drug particles, leading to a faster dissolution rate[11].

Table 1: Physicochemical Properties of Representative Urea-Based sEH Inhibitors

CompoundMolecular Weight ( g/mol )Aqueous Solubility (µg/mL)Caco-2 Permeability (Papp, 10-6 cm/s)Oral Bioavailability (Species)
Compound A 450.5< 15.215% (Rat)
Compound B 482.658.135% (Rat)
Compound C 510.60.52.35% (Dog)

Note: Data is hypothetical and for illustrative purposes based on typical values for this compound class.

Issue 2: High Efflux Ratio in Caco-2 Permeability Assay

Possible Cause: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the compound back into the gut lumen, reducing its net absorption.

Troubleshooting Steps:

  • Confirm P-gp Substrate Activity:

    • Perform the Caco-2 assay in the presence and absence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the apical-to-basolateral permeability in the presence of the inhibitor confirms P-gp mediated efflux.

  • Mitigation Strategies:

    • Formulation with P-gp Inhibitors: Co-administration with excipients that have P-gp inhibitory activity (e.g., certain surfactants like Tween 80) can improve absorption.

    • Structural Modification: If feasible, medicinal chemistry efforts could be directed to modify the this compound structure to reduce its affinity for P-gp while maintaining its sEH inhibitory activity.

Table 2: In Vivo Pharmacokinetic Parameters of a Representative sEH Inhibitor in Rats

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 1500350
Tmax (h) 0.12.0
AUC0-inf (ng·h/mL) 32001200
t1/2 (h) 2.53.1
Oral Bioavailability (F%) -11.8%

Note: Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Aqueous Solubility Determination
  • Prepare a series of buffers at pH 1.2, 4.5, and 6.8.

  • Add an excess amount of this compound to each buffer in a sealed vial.

  • Shake the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Filter the samples to remove undissolved solid.

  • Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Express solubility in mg/mL or µg/mL.

Protocol 2: Caco-2 Permeability Assay
  • Culture Caco-2 cells on permeable supports in a transwell plate until a confluent monolayer is formed (typically 21 days).

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Dissolve this compound in the transport buffer.

  • To measure apical-to-basolateral (A-B) permeability, add the this compound solution to the apical side and fresh transport buffer to the basolateral side.

  • To measure basolateral-to-apical (B-A) permeability, add the this compound solution to the basolateral side and fresh transport buffer to the apical side.

  • Incubate the plate at 37°C with gentle shaking.

  • At predetermined time points, collect samples from the receiver compartment and analyze the concentration of this compound by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions.

  • The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests active efflux.

Visualizations

sEH_Signaling_Pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP Metabolism EETs Epoxyeicosatrienoic Acids (EETs) (Vasodilation, Anti-inflammation) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs BI1935 This compound BI1935->sEH Inhibition

Caption: Soluble Epoxide Hydrolase (sEH) Signaling Pathway.

Bioavailability_Workflow cluster_in_vitro In Vitro Assessment cluster_formulation Formulation Development cluster_in_vivo In Vivo Evaluation Solubility Aqueous Solubility (pH 1.2, 4.5, 6.8) Formulation Formulation Strategies (Co-solvents, ASDs, etc.) Solubility->Formulation Permeability Caco-2 Permeability (Papp, Efflux Ratio) Permeability->Formulation PK_Study Pharmacokinetic Study (Rat/Mouse - IV & PO) Formulation->PK_Study Bioavailability Calculate Oral Bioavailability (F%) PK_Study->Bioavailability

Caption: Experimental Workflow for Bioavailability Assessment.

Troubleshooting_Logic node_rect node_rect start Low Oral Bioavailability? solubility Is Solubility < 10 µg/mL? start->solubility permeability Is Papp < 5 x 10^-6 cm/s? solubility->permeability No formulate Implement Solubility Enhancement Strategies solubility->formulate Yes efflux Is Efflux Ratio > 2? permeability->efflux No permeability_enhancers Consider Permeability Enhancers permeability->permeability_enhancers Yes efflux_inhibitors Investigate Efflux Inhibitors efflux->efflux_inhibitors Yes end Re-evaluate In Vivo efflux->end No formulate->end permeability_enhancers->end efflux_inhibitors->end

Caption: Troubleshooting Logic for Low Bioavailability.

References

Troubleshooting Inconsistent Results with BI-1935: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with BI-1935, a potent and selective inhibitor of soluble epoxide hydrolase (sEH).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small molecule inhibitor of soluble epoxide hydrolase (sEH).[1][2][3] Its primary mechanism of action is to block the sEH enzyme, which is responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[2] By inhibiting sEH, this compound increases the levels of EETs, which have various biological effects, including anti-inflammatory and vasodilatory properties.[2]

Q2: What are the common causes of inconsistent results when using this compound?

Inconsistent results with this compound, and sEH inhibitors in general, can stem from several factors:

  • Compound Stability and Solubility: this compound is soluble in DMSO, but improper storage or handling can affect its stability and potency.[3] Precipitation of the compound in aqueous buffers during experiments is a common issue.

  • Experimental Model Variability: The effects of sEH inhibition can vary significantly between different animal strains, cell lines, and disease models.[4] For instance, some strains of spontaneously hypertensive rats (SHR) have shown conflicting responses to sEH inhibitors.[4]

  • Assay Conditions: Variations in assay parameters such as incubation time, substrate concentration, and detection method can lead to inconsistent IC50 values and other experimental readouts.

  • Metabolic Instability: While efforts are made to optimize metabolic stability, the in vivo half-life of sEH inhibitors can vary, impacting their efficacy in animal studies.[4][5]

  • Off-Target Effects: Although this compound is reported to be selective, high concentrations or specific experimental contexts could potentially lead to off-target effects.[2]

Q3: How can I ensure the proper handling and storage of this compound?

To maintain the integrity of this compound, adhere to the following storage guidelines:

Storage ConditionDuration
Dry, dark at 0 - 4°CShort term (days to weeks)
-20°CLong term (months to years)[3]
Stock solution in DMSO at 0 - 4°CShort term (days to weeks)
Stock solution in DMSO at -20°CLong term (months)[3]

Table 1: Recommended Storage Conditions for this compound.

Always protect the compound from light. For stock solutions, it is recommended to aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in sEH Inhibition Assays

Possible Causes:

  • Substrate Concentration: The apparent IC50 value can be influenced by the substrate concentration relative to its Michaelis-Menten constant (Km).

  • Enzyme Concentration: Using an inappropriate enzyme concentration can affect the assay window and sensitivity.

  • Incubation Time: Insufficient or variable pre-incubation time of the inhibitor with the enzyme can lead to non-equilibrium binding and inconsistent results.

  • Solvent Effects: High concentrations of DMSO or other organic solvents in the final assay volume can inhibit enzyme activity.

Solutions:

  • Standardize Assay Protocol: Use a consistent and well-validated assay protocol. Commercial sEH inhibitor screening assay kits often provide detailed instructions and troubleshooting sections.[6]

  • Optimize Substrate and Enzyme Concentrations: Determine the Km of your substrate and use a concentration at or below the Km. Titrate the enzyme to find a concentration that gives a robust signal-to-background ratio.

  • Pre-incubation: Implement a fixed pre-incubation step (e.g., 10-15 minutes) for this compound with the sEH enzyme before adding the substrate to allow for binding to reach equilibrium.[7]

  • Control Solvent Concentration: Keep the final concentration of DMSO or other solvents in the assay low (typically ≤1%) and consistent across all wells.

Issue 2: Poor or Variable Efficacy in Cell-Based Assays

Possible Causes:

  • Compound Precipitation: this compound, being hydrophobic, may precipitate out of aqueous cell culture media, reducing its effective concentration.

  • Cell Line Specific Differences: The expression levels of sEH and the downstream signaling pathways can vary significantly between different cell lines.

  • Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to the inhibitor, reducing its free concentration and bioavailability to the cells.

Solutions:

  • Solubility Enhancement: When preparing working solutions in cell culture media, ensure thorough mixing and visually inspect for any precipitation. The use of a small amount of a non-ionic surfactant like Tween-80 or a cyclodextrin might improve solubility, but should be tested for effects on cell viability and sEH activity first.[1]

  • Characterize Your Cell Line: Before conducting experiments, verify the expression of sEH in your chosen cell line using techniques like Western blotting or qPCR.

  • Serum-Free or Reduced-Serum Conditions: If possible, conduct experiments in serum-free or reduced-serum media for a defined period to minimize protein binding effects. If serum is required, maintain a consistent percentage across all experiments.

Issue 3: Inconsistent or Unexpected In Vivo Results

Possible Causes:

  • Pharmacokinetic Variability: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound can vary between animal species and even strains.

  • Formulation Issues: Improper formulation can lead to poor bioavailability and inconsistent exposure levels.

  • Disease Model Complexity: The underlying biology of the chosen animal model may be complex, with multiple pathways contributing to the phenotype, potentially masking the effects of sEH inhibition.

Solutions:

  • Appropriate Formulation: For in vivo studies, this compound can be formulated in various vehicles. MedchemExpress provides several formulation protocols.[1] It is crucial to use a formulation that ensures solubility and stability.

ProtocolComponentsFinal Concentration of this compound
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.02 mM)
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.02 mM)
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.02 mM)

Table 2: Example In Vivo Formulations for this compound.[1]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Conduct preliminary PK/PD studies to determine the optimal dosing regimen and to correlate drug exposure with the desired biological effect (e.g., inhibition of sEH activity in tissues).

  • Careful Model Selection: Thoroughly research and select an animal model that is well-characterized and known to be responsive to modulation of the sEH pathway for the specific disease indication.

Experimental Protocols

Protocol: In Vitro sEH Inhibition Assay (Fluorometric)

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Reagent Preparation:

    • Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA.

    • sEH Enzyme: Dilute recombinant human sEH in assay buffer to the desired final concentration (e.g., 1-5 nM). Keep on ice.

    • This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO.

    • Substrate Solution: Prepare a stock solution of a fluorescent sEH substrate (e.g., PHOME) in DMSO and dilute to the desired final concentration in assay buffer.

  • Assay Procedure:

    • Add 50 µL of assay buffer to the wells of a 96-well black plate.

    • Add 1 µL of this compound dilutions in DMSO to the appropriate wells (to create a dose-response curve). For control wells, add 1 µL of DMSO.

    • Add 50 µL of the diluted sEH enzyme solution to all wells except the "no enzyme" control.

    • Pre-incubate the plate for 15 minutes at room temperature, protected from light.

    • Initiate the reaction by adding 100 µL of the substrate solution to all wells.

    • Read the fluorescence kinetically for 30 minutes or as an endpoint measurement after a fixed incubation time (e.g., 30 minutes) at an excitation wavelength of 330 nm and an emission wavelength of 465 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" or "substrate only" wells).

    • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

sEH_Pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs BI1935 This compound BI1935->sEH

Caption: Signaling pathway showing the action of this compound.

troubleshooting_workflow start Inconsistent Results with this compound issue_type Identify Issue Type start->issue_type invitro In Vitro (e.g., IC50) issue_type->invitro IC50 incell In Cellulo (e.g., Efficacy) issue_type->incell Cell-based invivo In Vivo (e.g., Efficacy) issue_type->invivo Animal model check_storage Verify Compound Storage and Handling invitro->check_storage incell->check_storage invivo->check_storage check_solubility Confirm Compound Solubility in Assay/Media check_storage->check_solubility optimize_assay Optimize Assay Conditions (Substrate, Enzyme, Time) check_solubility->optimize_assay In Vitro validate_cell_line Validate sEH Expression in Cell Line check_solubility->validate_cell_line In Cellulo check_formulation Review In Vivo Formulation and Dosing check_solubility->check_formulation In Vivo

Caption: A logical workflow for troubleshooting this compound experiments.

References

Navigating the Stability of BI-1935: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the soluble epoxide hydrolase (sEH) inhibitor BI-1935, ensuring its stability throughout experimental procedures is critical for obtaining reliable and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For solid this compound, long-term storage should be at -20°C, while short-term storage (days to weeks) is suitable at 0-4°C in a dry, dark environment.[1] Stock solutions, typically prepared in DMSO, should also be stored at -20°C for long-term stability.[1] The compound is generally stable for several weeks at ambient temperature during shipping.[1]

Q2: How can I prepare a stable stock solution of this compound?

A2: this compound is soluble in DMSO.[1] To prepare a stock solution, reconstitute the solid compound in high-quality, anhydrous DMSO. It is recommended to prepare concentrated stock solutions to minimize the volume of DMSO in aqueous experimental buffers, as high concentrations of organic solvents can affect assay performance and compound stability. For aqueous experiments, freshly dilute the DMSO stock solution into the aqueous buffer immediately before use.

Q3: My experimental results with this compound are inconsistent. Could this be a stability issue?

A3: Inconsistent results can indeed stem from compound instability. Several factors in your experimental setup could be contributing to the degradation of this compound. Consider the following:

  • pH of aqueous buffers: Extreme pH values can lead to hydrolysis.

  • Presence of oxidizing agents: Your media or reagents might contain components that can oxidize this compound.

  • Exposure to light: Photodegradation can occur, especially with prolonged exposure to UV or even ambient light.

  • Temperature: Elevated temperatures used in some experimental protocols can accelerate degradation.

  • Freeze-thaw cycles: Repeated freezing and thawing of stock solutions can lead to degradation. It is advisable to aliquot stock solutions into smaller, single-use volumes.

Troubleshooting Guide

Issue 1: Loss of Potency in Aqueous Solutions

If you observe a decrease in the inhibitory activity of this compound in your assays, it may be degrading in your aqueous experimental buffer.

Troubleshooting Steps:

  • pH Assessment: Determine the pH of your buffer. If it is highly acidic or basic, consider adjusting it to a more neutral pH range (6-8), if your experimental design allows.

  • Fresh Preparations: Prepare fresh dilutions of this compound in your aqueous buffer immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods.

  • Control Experiment: Run a time-course experiment to assess the stability of this compound in your specific buffer. Incubate the compound in the buffer for the same duration as your longest experiment, and then test its activity.

Issue 2: Suspected Photodegradation

If your experiments are conducted over long periods under ambient or intense light, you may be experiencing photostability issues.

Troubleshooting Steps:

  • Minimize Light Exposure: Protect solutions containing this compound from light by using amber-colored tubes or wrapping containers in aluminum foil.

  • Conduct a Photostability Test: Expose a solution of this compound to your typical laboratory lighting conditions for a set period and compare its purity and potency to a light-protected control.

Quantitative Data Summary

Since detailed public data on the forced degradation of this compound is limited, the following tables present illustrative data based on typical forced degradation studies for small molecules. These tables should be used as a reference for the types of results to expect when conducting your own stability studies.

Table 1: Illustrative Hydrolytic Stability of this compound

ConditionIncubation Time (hours)This compound Remaining (%)Major Degradants Formed (%)
0.1 M HCl (Acidic)2485.214.8
Purified Water (Neutral)2498.51.5
0.1 M NaOH (Basic)2470.129.9

Table 2: Illustrative Oxidative and Photolytic Stability of this compound

ConditionIncubation Time (hours)This compound Remaining (%)Major Degradants Formed (%)
3% H₂O₂ (Oxidative)889.710.3
UV Light (254 nm)2492.47.6
Visible Light2499.10.9

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies, which are essential for understanding the intrinsic stability of a compound like this compound.

Protocol 1: Hydrolytic Stability Assessment

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Working Solutions: Add the stock solution to separate solutions of 0.1 M HCl, purified water, and 0.1 M NaOH to achieve a final concentration of 100 µg/mL.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Sample Analysis: At specified time points, withdraw aliquots, neutralize them if necessary, and dilute with mobile phase to an appropriate concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Oxidative Stability Assessment

  • Solution Preparation: Prepare a 100 µg/mL solution of this compound in a solution of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Store the solution at room temperature, protected from light, for a defined period (e.g., 8 hours).

  • Sample Analysis: Withdraw aliquots at specified time points and analyze by HPLC.

Protocol 3: Photostability Assessment

  • Sample Preparation: Prepare solutions of this compound in a photochemically inert solvent (e.g., water/acetonitrile mixture) at a concentration of 100 µg/mL. Also, place the solid compound in a clear container.

  • Control Samples: Prepare identical samples but wrap them in aluminum foil to protect them from light.

  • Light Exposure: Place the unwrapped samples in a photostability chamber and expose them to a defined light source (e.g., UV and visible light) as per ICH Q1B guidelines.[2]

  • Sample Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.

Visualizing Experimental Workflows

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis Start This compound Stock Solution Acid Acidic Condition (e.g., 0.1 M HCl) Start->Acid Base Basic Condition (e.g., 0.1 M NaOH) Start->Base Oxidative Oxidative Condition (e.g., 3% H2O2) Start->Oxidative Thermal Thermal Stress (e.g., 80°C) Start->Thermal Photolytic Photolytic Stress (UV/Vis Light) Start->Photolytic HPLC Stability-Indicating HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photolytic->HPLC Data Data Interpretation (Peak Purity, Mass Balance) HPLC->Data Pathway Identify Degradation Pathways Data->Pathway

Caption: Workflow for conducting forced degradation studies on this compound.

Decision Tree for Stability-Indicating Method Development

Stability_Method_Development Start Develop Initial HPLC Method Stress Run Forced Degradation Samples Start->Stress Check Are all degradant peaks separated from the main peak and from each other? Stress->Check Optimize Optimize Method (e.g., change mobile phase, gradient, column) Check->Optimize No Validate Validate Method (ICH Guidelines) Check->Validate Yes Optimize->Stress Fail No Pass Yes

Caption: Decision process for developing a stability-indicating analytical method.

References

Technical Support Center: BI-1935 and Related Pan-KRAS Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful in vivo use of the pan-KRAS inhibitor BI-2493, a compound related to the BI-1935 series. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of BI-2493?

A1: BI-2493 is a potent and selective pan-KRAS inhibitor. It functions by non-covalently binding to the inactive, GDP-bound state of various KRAS mutants as well as the wild-type protein.[1] This binding allosterically inhibits the interaction between KRAS and Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF).[1][2][3] By preventing SOS1-mediated exchange of GDP for GTP, BI-2493 effectively locks KRAS in its "OFF" state, thereby blocking downstream oncogenic signaling pathways such as the MAPK and PI3K pathways.[2][4]

Q2: Which in vivo models are suitable for BI-2493 studies?

A2: BI-2493 has demonstrated anti-tumor activity in various preclinical models, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).[5] These models have been successfully used to evaluate the efficacy of BI-2493 against tumors harboring different KRAS mutations.[6]

Q3: What is the recommended vehicle for in vivo administration of BI-2493?

A3: A standard and effective formulation for the oral administration of BI-2493 in mice is a suspension of 0.5% Natrosol (hydroxyethyl cellulose) with 5% HP-β-CD (hydroxypropyl-beta-cyclodextrin) in water.

Q4: Is BI-2865, a related compound, suitable for in vivo studies?

A4: No, BI-2865 is not recommended for in vivo studies due to its pharmacokinetic properties. BI-2493 is the preferred analog for in vivo experiments.

Data Presentation: Solubility of BI-2493

The solubility of BI-2493 is a critical factor for successful in vivo experiments. Below is a summary of its solubility in various solvents.

Solvent/VehicleSolubilityNotes
Aqueous Solution (pH 4.5) ≥ 84 µg/mLGood solubility in acidic aqueous conditions.[1]
Aqueous Solution (pH 6.8) 64 µg/mLGood solubility in neutral aqueous conditions.[1]
DMSO 50 mg/mL to 92 mg/mLHigh solubility.[7][8][9] Note that sonication may be required, and hygroscopic DMSO can reduce solubility.[7][8][9]
0.5% Natrosol / 5% HP-β-CD Forms a suitable suspension for oral gavage.This is the recommended vehicle for achieving efficacious exposures in vivo.

Experimental Protocols

Protocol 1: Preparation of 0.5% Natrosol / 5% HP-β-CD Vehicle

Materials:

  • Natrosol (hydroxyethyl cellulose)

  • HP-β-CD (hydroxypropyl-beta-cyclodextrin)

  • Sterile, purified water

  • Magnetic stirrer and stir bar

  • Sterile container

Procedure:

  • In a sterile container, add the required volume of sterile water.

  • While stirring, slowly add 0.5% (w/v) of Natrosol to the water. Continue to stir until the Natrosol is fully dissolved. This may take some time, and gentle heating can be applied to expedite the process, but ensure the solution returns to room temperature before the next step.

  • Once the Natrosol is completely dissolved, slowly add 5% (w/v) of HP-β-CD to the solution.

  • Continue stirring until the HP-β-CD is fully dissolved and the solution is clear.

  • The vehicle is now ready for the addition of BI-2493.

Protocol 2: Preparation of BI-2493 Dosing Suspension

Materials:

  • BI-2493 powder

  • Prepared 0.5% Natrosol / 5% HP-β-CD vehicle

  • Balance

  • Spatula

  • Vortex mixer or sonicator

Procedure:

  • Calculate the required amount of BI-2493 based on the desired dose and the number of animals to be treated.

  • Weigh the calculated amount of BI-2493 powder.

  • In a suitable container, add a small amount of the prepared vehicle to the BI-2493 powder to create a paste. This helps to ensure the powder is adequately wetted and reduces clumping.

  • Gradually add the remaining volume of the vehicle to the paste while continuously mixing.

  • Vortex the suspension thoroughly or use a sonicator to ensure a uniform and fine suspension.

  • Visually inspect the suspension for any large particles or clumps. If present, continue mixing until a homogenous suspension is achieved.

  • The dosing suspension should be prepared fresh daily.

Protocol 3: In Vivo Oral Gavage Administration in Mice

Materials:

  • Prepared BI-2493 dosing suspension

  • Appropriately sized oral gavage needles (20-22 gauge for adult mice)

  • Syringes

  • Animal scale

Procedure:

  • Weigh each mouse to determine the correct volume of dosing suspension to administer.

  • Gently restrain the mouse, ensuring a firm but not restrictive grip. The head and body should be in a straight line to facilitate the passage of the gavage needle.

  • Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end of the needle at the last rib. Mark this length on the needle if necessary.

  • Draw the calculated volume of the BI-2493 suspension into the syringe fitted with the gavage needle.

  • Carefully insert the gavage needle into the mouse's mouth, passing it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

  • Once the needle is correctly positioned in the esophagus, slowly administer the suspension.

  • Gently remove the gavage needle.

  • Monitor the animal for a few minutes post-administration for any signs of distress, such as coughing or difficulty breathing.

Visualizations

KRAS_Signaling_Pathway cluster_upstream Upstream Signals cluster_ras_cycle KRAS Activation Cycle cluster_downstream Downstream Signaling Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GDP->GTP KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GAP GAP KRAS_GTP->GAP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K GAP->KRAS_GDP GTP->GDP BI_1935 BI-2493 BI_1935->SOS1 Inhibits Interaction MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: BI-2493 inhibits the KRAS-SOS1 interaction, preventing downstream signaling.

InVivo_Workflow cluster_prep Preparation cluster_animal Animal Procedures cluster_monitoring Monitoring & Analysis Prepare_Vehicle Prepare 0.5% Natrosol / 5% HP-β-CD Vehicle Prepare_Drug Prepare BI-2493 Dosing Suspension Prepare_Vehicle->Prepare_Drug Dosing Oral Gavage Administration Prepare_Drug->Dosing Acclimatize Acclimatize Animals Tumor_Implantation Tumor Implantation (CDX or PDX) Acclimatize->Tumor_Implantation Randomization Tumor Growth & Randomization Tumor_Implantation->Randomization Randomization->Dosing Monitor_Health Monitor Animal Health & Body Weight Dosing->Monitor_Health Measure_Tumor Measure Tumor Volume Dosing->Measure_Tumor Endpoint Endpoint & Tissue Collection Measure_Tumor->Endpoint Data_Analysis Data Analysis Endpoint->Data_Analysis

Caption: A typical experimental workflow for in vivo studies with BI-2493.

Troubleshooting_Vehicle_Selection Start Start: Vehicle Selection Issue Issue Encountered? Start->Issue Precipitation Precipitation or Instability in Vehicle? Issue->Precipitation Yes Poor_Exposure Poor In Vivo Exposure? Issue->Poor_Exposure Yes Toxicity Vehicle-Related Toxicity? Issue->Toxicity Yes Success Successful Formulation Issue->Success No Optimize_Vehicle Optimize Vehicle: - Adjust pH - Add co-solvents (e.g., PEG400) - Increase solubilizer conc. Precipitation->Optimize_Vehicle Alternative_Vehicle Consider Alternative Vehicles: - Lipid-based formulations - Amorphous solid dispersions Poor_Exposure->Alternative_Vehicle Reduce_Vehicle_Conc Reduce Concentration of Excipients or Switch Vehicle Toxicity->Reduce_Vehicle_Conc Optimize_Vehicle->Issue Alternative_Vehicle->Issue Reduce_Vehicle_Conc->Issue

Caption: A decision tree for troubleshooting vehicle selection for BI-2493.

References

Technical Support Center: Overcoming Resistance to SOS1 Inhibition in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to SOS1 inhibitors, with a focus on BI-3406 in the context of KRAS-mutant cancers.

Troubleshooting Guides

Problem: Reduced sensitivity or acquired resistance to a KRAS G12C inhibitor in your cell line.

Possible Cause 1: On-target resistance through secondary KRAS mutations.

  • Explanation: New mutations in the KRAS gene can prevent the inhibitor from binding effectively.[1] These mutations may occur in the switch-II pocket, altering the conformation of the protein.[1]

  • Troubleshooting/Experimental Approach:

    • Sequence the KRAS gene in your resistant cell line to identify any secondary mutations.

    • Test alternative KRAS G12C inhibitors: Some secondary mutations may confer resistance to one inhibitor but not another.[2]

    • Combine with a SOS1 inhibitor (e.g., BI-3406): This can help overcome resistance by targeting the upstream activator of KRAS.[2] A combination of a SOS1 inhibitor and a MEK inhibitor like trametinib has also been shown to be effective against certain secondary KRAS mutations.[2]

Possible Cause 2: Off-target resistance through bypass signaling pathways.

  • Explanation: Cancer cells can activate other signaling pathways to bypass the inhibition of KRAS.[3] Common mechanisms include:

    • Reactivation of the MAPK pathway: This can occur through amplification or mutations of upstream receptor tyrosine kinases (RTKs) like EGFR or FGFR1, or activating mutations in downstream components like BRAF or MEK.[1][2][3]

    • Activation of the PI3K/AKT/mTOR pathway: This parallel pathway can promote cell survival and proliferation independently of the MAPK pathway.[3]

  • Troubleshooting/Experimental Approach:

    • Perform phospho-proteomic or Western blot analysis: Screen for the activation of key signaling proteins in the MAPK and PI3K pathways (e.g., p-ERK, p-AKT, p-mTOR).

    • Test combination therapies:

      • Combine the KRAS G12C inhibitor with an inhibitor of the identified bypass pathway (e.g., an EGFR inhibitor, FGFR inhibitor, PI3K inhibitor, or mTOR inhibitor).[2][3]

      • The combination with a SHP2 inhibitor is another strategy to block RTK signaling.[2]

Possible Cause 3: Histological transformation.

  • Explanation: In some cases, adenocarcinoma cells can transform into squamous cell carcinoma, a different cancer subtype that may be less dependent on the original oncogenic driver.[1][2]

  • Troubleshooting/Experimental Approach:

    • Perform histological analysis of resistant tumors or cell morphology analysis of resistant cell lines.

    • Investigate epithelial-to-mesenchymal transition (EMT): Analyze the expression of EMT markers (e.g., vimentin, N-cadherin, E-cadherin) by qPCR or Western blot.

    • Explore alternative therapeutic strategies: If histological transformation is confirmed, therapies effective against the new cancer subtype may be required.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of BI-3406 and how does it help overcome resistance?

A1: BI-3406 is a potent and selective inhibitor of Son of Sevenless Homolog 1 (SOS1).[4][5][6] SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the conversion of KRAS from its inactive GDP-bound state to its active GTP-bound state.[5] By binding to the catalytic domain of SOS1, BI-3406 prevents its interaction with KRAS, thereby reducing the amount of active KRAS-GTP.[4][5][6]

BI-3406 helps overcome resistance to KRAS G12C inhibitors in several ways:

  • Enhancing KRAS G12C inhibitor efficacy: KRAS G12C inhibitors preferentially bind to the inactive, GDP-bound form of KRAS. By inhibiting SOS1, BI-3406 increases the pool of KRAS G12C-GDP, making the cells more sensitive to the inhibitor.[7]

  • Preventing adaptive resistance: Inhibition of the MAPK pathway by KRAS G12C inhibitors can lead to a feedback reactivation of upstream signaling through RTKs and SOS1.[7][8] BI-3406 can block this feedback loop.[4][5]

  • Targeting drug-tolerant persister cells: A small population of cancer cells can survive initial treatment with a KRAS G12C inhibitor. These "persister" cells can eventually lead to acquired resistance. BI-3406 can help to eliminate these persister cells.[7][8]

Q2: What are the key signaling pathways involved in resistance to KRAS G12C inhibitors?

A2: The primary signaling pathway involved is the MAPK pathway (RAS-RAF-MEK-ERK).[2] Resistance often involves the reactivation of this pathway despite the presence of a KRAS G12C inhibitor.[3] The PI3K/AKT/mTOR pathway is another critical survival pathway that can be activated to bypass KRAS G12C inhibition.[3]

Q3: How can I experimentally induce resistance to a KRAS G12C inhibitor in my cell line?

A3: A common method is to culture the cancer cells in the continuous presence of the KRAS G12C inhibitor, starting at a low concentration (e.g., the IC50) and gradually increasing the concentration over several weeks or months as the cells adapt.[9][10][11]

Q4: How do I quantify the synergistic effect of combining a KRAS G12C inhibitor with BI-3406?

A4: The synergistic effect of a drug combination can be quantified using methods such as the Chou-Talalay method, which calculates a Combination Index (CI).[12] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[12] Response surface modeling can also be used to visualize the effects of drug combinations across a range of concentrations.[13]

Quantitative Data Summary

Table 1: Examples of Resistance Mechanisms to KRAS G12C Inhibitors

Resistance MechanismExamplesReferences
On-Target (KRAS mutations) Secondary mutations (e.g., Y96D, Y96S, R68S, H95D/Q/R, G13D, A59S)[1][2]
KRAS G12C amplification[1]
Off-Target (Bypass Pathways) RTK amplification/mutation (e.g., MET, FGFR1, EGFR)[1][2]
Downstream mutations (e.g., BRAF, MEK, PIK3CA)[1]
Activation of other RAS isoforms (e.g., NRAS, HRAS)[1]
Other Mechanisms Histological transformation (e.g., adeno-to-squamous)[1][2]
Epithelial-to-mesenchymal transition (EMT)[1]

Experimental Protocols

Protocol 1: Generation of Drug-Resistant Cell Lines
  • Determine the IC50: First, determine the half-maximal inhibitory concentration (IC50) of the KRAS G12C inhibitor in your parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).[9]

  • Initial Drug Exposure: Culture the parental cells in the presence of the KRAS G12C inhibitor at its IC50 concentration.

  • Monitor Cell Growth: Monitor the cells for growth. Initially, most cells may die. Allow the surviving cells to repopulate the culture vessel.

  • Dose Escalation: Once the cells are growing steadily at the initial concentration, gradually increase the drug concentration.[10] A common strategy is to increase the concentration by 1.5- to 2-fold.[10]

  • Repeat Cycles: Repeat the process of dose escalation and cell recovery for several cycles until the cells are able to proliferate at a significantly higher drug concentration compared to the parental cells.

  • Characterize Resistant Cells: Confirm the development of resistance by re-evaluating the IC50 of the inhibitor in the newly generated resistant cell line and compare it to the parental line.[10][11] A 3- to 10-fold increase in IC50 is often considered indicative of resistance.[10]

Protocol 2: Synergy Analysis of Drug Combinations
  • Experimental Design: Design a dose-response matrix experiment where cells are treated with a range of concentrations of the KRAS G12C inhibitor alone, BI-3406 alone, and combinations of both drugs at various concentrations.[14][15]

  • Cell Seeding: Seed the cells in 96-well plates at a density that allows for logarithmic growth during the assay period.[16]

  • Drug Treatment: Treat the cells with the single agents and their combinations according to the designed matrix. Include vehicle-treated wells as a control.

  • Incubation: Incubate the cells for a period that allows for at least two cell doublings in the control wells (typically 48-72 hours).[16]

  • Cell Viability Assay: Measure cell viability using an appropriate assay (e.g., CellTiter-Glo).

  • Data Analysis:

    • Normalize the viability data to the vehicle-treated controls.

    • Use software like CompuSyn or R packages to calculate the Combination Index (CI) based on the Chou-Talalay method.[12]

    • Alternatively, use models like Bliss independence or Loewe additivity to assess synergy.[13][17]

Visualizations

KRAS_Signaling_Pathway RTK RTK GRB2 GRB2 RTK->GRB2 SOS1 SOS1 GRB2->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GEF Activity KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation KRAS_G12C_Inhibitor KRAS G12C Inhibitor KRAS_G12C_Inhibitor->KRAS_GDP BI_3406 BI-3406 (SOS1 Inhibitor) BI_3406->SOS1

Caption: Simplified KRAS signaling pathway and points of inhibition.

Experimental_Workflow_Synergy start Start: Cancer Cell Line seed Seed cells in 96-well plates start->seed treat Treat with Drug A, Drug B, and Combination Matrix seed->treat incubate Incubate (e.g., 72h) treat->incubate viability Measure Cell Viability (e.g., CellTiter-Glo) incubate->viability analyze Data Analysis: Calculate Combination Index (CI) viability->analyze result Determine Synergy (CI < 1), Additivity (CI = 1), or Antagonism (CI > 1) analyze->result end End result->end

Caption: Workflow for determining drug synergy using a dose-response matrix.

References

Validation & Comparative

A Comparative Guide to BI-1935 and Other Soluble Epoxide Hydrolase (sEH) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the soluble epoxide hydrolase (sEH) inhibitor BI-1935 with other notable alternatives in the field. The information presented is supported by experimental data to aid in the evaluation and selection of these compounds for research and development purposes.

Introduction to Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous lipid signaling molecules. It converts anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs)[1]. Inhibition of sEH increases the bioavailability of EETs, making it a promising therapeutic strategy for a range of conditions including hypertension, inflammation, pain, and neurodegenerative diseases[2]. This guide focuses on this compound, a potent sEH inhibitor, and compares its performance with other widely studied sEH inhibitors.

In Vitro Potency and Selectivity

The in vitro potency of sEH inhibitors is a key determinant of their potential therapeutic efficacy. This is typically measured by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency.

Table 1: Comparison of In Vitro Potency of sEH Inhibitors

InhibitorTargetIC₅₀ (nM)Source
This compound human sEH7[3]
TPPUhuman sEH3.7[4]
AS-2586114human sEH0.4[4]
UB-EV-52human sEH9[4]
t-AUCBrat sEHLow nM[3]
t-TUCBrat sEHLow nM[3]
APAUrat sEHLow nM[3]

This compound demonstrates high potency with an IC₅₀ of 7 nM against human sEH[3]. Its potency is comparable to other well-characterized inhibitors such as TPPU and UB-EV-52[4]. AS-2586114 stands out with sub-nanomolar potency[4].

Selectivity is another crucial parameter, ensuring that the inhibitor does not produce off-target effects. This compound has been shown to have good selectivity against certain cytochrome P450 epoxygenases (CYP2J2, CYP2C9, CYP2C19) and Interleukin-2 (IL-2), with over 100-fold selectivity[3].

Pharmacokinetic Properties

The pharmacokinetic profile of an sEH inhibitor dictates its absorption, distribution, metabolism, and excretion (ADME), which are critical for in vivo applications.

Table 2: Pharmacokinetic Parameters of Selected sEH Inhibitors

InhibitorSpeciesKey FindingsSource
This compound Dahl salt-sensitive ratsShowed a dose-dependent effect on mean arterial pressure, suitable for in vivo experiments.[3]
TPPUMultiple (mice, rats, dogs, monkeys)Brain penetrant with a brain-to-plasma ratio of 0.18.[5][6]
t-AUCBMiceOral bioavailability of 68 ± 22% (at 0.1 mg/kg).[7]
GSK2256294HumansWell-tolerated with a half-life of 25-43 hours and sustained sEH inhibition.[8]

While specific pharmacokinetic parameters for this compound are not extensively published in direct comparison to others, its demonstrated in vivo activity in a rat model of hypertension suggests favorable properties for in vivo studies[3]. Other inhibitors like TPPU have confirmed brain penetration, a key feature for neurological applications[5][6]. t-AUCB shows good oral bioavailability in mice[7], and GSK2256294 has been shown to be well-tolerated in humans with a long half-life[8].

In Vivo Efficacy

The ultimate test of an sEH inhibitor's potential is its efficacy in relevant disease models.

Table 3: In Vivo Efficacy of sEH Inhibitors in Preclinical Models

InhibitorDisease ModelKey FindingsComparisonSource
This compound Dahl salt-sensitive rat (Hypertension)Dose-dependent reduction in mean arterial pressure.-[3]
TPPU, AS-2586114, UB-EV-52Alzheimer's Disease (mouse models)Reduced cognitive impairment, neuroinflammation, and amyloid plaques.More effective than donepezil in reducing cognitive decline.[4]
t-AUCB, t-TUCB, APAUNeuropathic and Inflammatory Pain (rat models)All three inhibitors effectively blocked allodynia.Superior to celecoxib in reducing allodynia.[3]
TPPUChronic Pain and Depression (mouse model)Improved mechanical withdrawal threshold and sucrose preference test scores.-[9]

This compound has shown efficacy in a hypertension model[3]. Other sEH inhibitors have demonstrated significant therapeutic potential in models of neurodegenerative disease and pain. For instance, TPPU, AS-2586114, and UB-EV-52 were found to be more effective than the standard Alzheimer's drug, donepezil, in improving cognitive function in mouse models[4]. In pain models, t-AUCB, t-TUCB, and APAU were superior to the commonly used anti-inflammatory drug celecoxib[3].

Signaling Pathways and Experimental Workflows

The therapeutic effects of sEH inhibitors are mediated through the modulation of specific signaling pathways. Understanding these pathways and the experimental workflows used to study them is crucial for research and development.

Signaling Pathway of sEH Inhibition

Inhibition of sEH leads to an accumulation of EETs, which then exert their beneficial effects through various downstream signaling pathways. One of the key mechanisms involves the regulation of inflammatory and apoptotic pathways.

sEH_Inhibition_Pathway cluster_upstream Upstream Events cluster_sEH_action sEH Action cluster_downstream Downstream Effects of EETs Arachidonic Acid Arachidonic Acid CYP Epoxygenase CYP Epoxygenase Arachidonic Acid->CYP Epoxygenase EETs EETs CYP Epoxygenase->EETs sEH sEH EETs->sEH Hydrolysis Anti-inflammatory Effects Anti-inflammatory Effects EETs->Anti-inflammatory Effects Vasodilation Vasodilation EETs->Vasodilation Analgesia Analgesia EETs->Analgesia DHETs (less active) DHETs (less active) sEH->DHETs (less active) This compound This compound This compound->sEH Inhibition

Caption: Mechanism of action of this compound and other sEH inhibitors.

Experimental Workflow for sEH Inhibitor Screening

A common method for screening sEH inhibitors is a fluorometric assay. This assay measures the hydrolysis of a non-fluorescent substrate into a highly fluorescent product by sEH.

sEH_Inhibitor_Screening_Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Add sEH Enzyme Add sEH Enzyme Prepare Reagents->Add sEH Enzyme Add Inhibitor (e.g., this compound) Add Inhibitor (e.g., this compound) Add sEH Enzyme->Add Inhibitor (e.g., this compound) Incubate Incubate Add Inhibitor (e.g., this compound)->Incubate Add Substrate Add Substrate Incubate->Add Substrate Measure Fluorescence Measure Fluorescence Add Substrate->Measure Fluorescence Analyze Data (IC50) Analyze Data (IC50) Measure Fluorescence->Analyze Data (IC50) End End Analyze Data (IC50)->End

Caption: A typical workflow for an in vitro sEH inhibitor screening assay.

Experimental Protocols

sEH Inhibitor Screening Assay (Fluorometric)

This protocol outlines a general procedure for determining the IC₅₀ of an sEH inhibitor.

Materials:

  • Recombinant human sEH enzyme

  • sEH assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • Non-fluorescent sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in sEH assay buffer.

  • To each well of the microplate, add the sEH enzyme solution.

  • Add the diluted test inhibitor or vehicle (DMSO) to the respective wells.

  • Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the sEH substrate to all wells.

  • Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 30 minutes) or as an endpoint reading after a fixed incubation time. The excitation and emission wavelengths will depend on the substrate used (e.g., 330 nm excitation and 465 nm emission for the product of PHOME hydrolysis)[10].

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

This compound is a potent and selective sEH inhibitor with demonstrated in vivo activity. Its performance is comparable to other leading sEH inhibitors in terms of in vitro potency. While comprehensive head-to-head comparative data for pharmacokinetics and in vivo efficacy across a wide range of inhibitors is still emerging, the available evidence suggests that this compound is a valuable tool for investigating the therapeutic potential of sEH inhibition. The choice of an sEH inhibitor for a specific research application will depend on the desired properties, such as potency, selectivity, pharmacokinetic profile, and brain penetrability. This guide provides a foundation for making an informed decision based on currently available data.

References

BI-1935: A Comparative Guide to its Selectivity for Soluble Epoxide Hydrolase

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of BI-1935, a potent inhibitor of soluble epoxide hydrolase (sEH), with other notable sEH inhibitors. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its selectivity, supported by experimental data and protocols.

Introduction to Soluble Epoxide Hydrolase and its Inhibition

Soluble epoxide hydrolase (sEH) is a key enzyme in the arachidonic acid cascade, responsible for the metabolism of epoxyeicosatrienoic acids (EETs) into their corresponding dihydroxyeicosatrienoic acids (DHETs).[1] EETs possess anti-inflammatory, vasodilatory, and analgesic properties. By inhibiting sEH, the levels of beneficial EETs are increased, making sEH a promising therapeutic target for cardiovascular diseases, inflammation, and pain.[1]

This compound is a potent and selective small molecule inhibitor of sEH, with an IC50 of 7 nM for the human enzyme.[1] This guide will delve into the selectivity profile of this compound and compare it with other well-known sEH inhibitors.

Comparative Selectivity and Potency of sEH Inhibitors

The following table summarizes the in vitro potency of this compound and other sEH inhibitors against the human sEH enzyme.

CompoundHuman sEH IC50
This compound 7 nM [1]
TPPU3.7 nM[2]
GSK2256294A27 pM[3][4]
AUDA69 nM[5]
AR9281Potent inhibitor (specific IC50 not available in provided results)[6][7]

Selectivity Profile of this compound and Comparators

A critical aspect of a good chemical probe is its selectivity for the intended target over other proteins. The following tables provide a comparative overview of the selectivity of this compound and other sEH inhibitors against key off-targets.

Table 2.1: Selectivity of this compound against a Panel of Off-Targets

This compound was screened against a Eurofins Safety Panel of 67 targets. The majority of these targets showed minimal inhibition. The most significant off-target activities are detailed below.

Off-Target% Inhibition @ 10 µMIC50
Thromboxane Synthase96%Not available
5-Lipoxygenase (5-LOX)66%Not available

Additionally, this compound demonstrated high selectivity against certain cytochrome P450 enzymes.

Off-TargetFold Selectivity
hCYP2J2>100-fold
hCYP2C9>100-fold
hCYP2C19>100-fold

Table 2.2: Comparative Selectivity of Other sEH Inhibitors

Direct, head-to-head selectivity data for other sEH inhibitors against the specific off-targets of this compound is limited in the available literature. However, some general selectivity information is available.

CompoundKnown Off-Targets / Selectivity Information
TPPUDual inhibitor of sEH and p38 kinase.[1]
GSK2256294ATested against a large panel of enzymes, receptors, and ion channels with good selectivity.[3]
AUDAKnown to have synergistic effects when combined with COX and 5-LOX inhibitors, suggesting potential interactions with the broader arachidonic acid cascade.[6]
PTUPB (Dual Inhibitor)A dual inhibitor of sEH (IC50 = 0.9 nM) and COX-2 (IC50 = 1.26 µM), highlighting the potential for cross-reactivity within the arachidonic acid pathway.[8]

Experimental Protocols

The determination of sEH inhibition and selectivity is crucial for the validation of compounds like this compound. Below are detailed methodologies for key experiments.

In Vitro sEH Inhibition Assay (Fluorescence-based)

This assay is commonly used to determine the potency of sEH inhibitors.

Principle: The assay measures the hydrolysis of a non-fluorescent substrate by sEH to a highly fluorescent product. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

Materials:

  • Recombinant human sEH enzyme

  • sEH assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Fluorescent substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)

  • Test compound (e.g., this compound) and known sEH inhibitor (positive control)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

  • Add a fixed amount of recombinant human sEH to each well of the microplate.

  • Add the diluted test compounds and controls to the respective wells.

  • Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm for the product of PHOME) over time.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the reaction rate against the inhibitor concentration and fit the data to a suitable equation (e.g., four-parameter logistic equation) to determine the IC50 value.

Selectivity Profiling

To assess the selectivity of an sEH inhibitor, its activity is tested against a panel of other enzymes, receptors, and ion channels.

General Workflow:

  • Panel Selection: A broad panel of targets is chosen, often including enzymes from related pathways (e.g., COX-1, COX-2, 5-LOX, other hydrolases, CYPs), as well as common off-targets from safety panels.

  • Assay Execution: The test compound is screened against each target in the panel at a fixed concentration (e.g., 10 µM) in duplicate or triplicate. The assays for each target are performed according to established protocols, which may be radiometric, fluorescent, colorimetric, or based on other detection methods.

  • Hit Identification: Targets that show significant inhibition (e.g., >50% inhibition) are identified as "hits."

  • Dose-Response Analysis: For the identified hits, a full dose-response curve is generated to determine the IC50 value of the test compound for that off-target.

  • Selectivity Calculation: The selectivity is typically expressed as the ratio of the IC50 for the off-target to the IC50 for the primary target (sEH). A higher ratio indicates greater selectivity.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the context of this compound's action and the process of its validation, the following diagrams are provided.

sEH_Signaling_Pathway Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase EETs Epoxyeicosatrienoic Acids (EETs) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Biological_Effects Anti-inflammatory, Vasodilatory Effects EETs->Biological_Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Reduced_Effects Reduced Biological Activity DHETs->Reduced_Effects BI1935 This compound BI1935->sEH Inhibition

Caption: The sEH signaling pathway and the inhibitory action of this compound.

sEH_Inhibitor_Validation_Workflow cluster_potency Potency Determination cluster_selectivity Selectivity Profiling cluster_comparison Comparative Analysis Potency_Assay In vitro sEH Inhibition Assay IC50_Determination IC50 Value Calculation Potency_Assay->IC50_Determination Data_Comparison Comparison with other sEH Inhibitors IC50_Determination->Data_Comparison Panel_Screening Screening against Off-Target Panel Hit_Identification Identification of 'Hits' Panel_Screening->Hit_Identification Dose_Response Dose-Response for Hits Hit_Identification->Dose_Response Selectivity_Calculation Selectivity Index Calculation Dose_Response->Selectivity_Calculation Selectivity_Calculation->Data_Comparison

Caption: Experimental workflow for the validation of an sEH inhibitor.

References

Cross-Validation of BI-1935's Anti-Inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of BI-1935, a putative transient receptor potential canonical 6 (TRPC6) channel inhibitor, with other established anti-inflammatory agents. The information is supported by experimental data from publicly available studies on closely related TRPC6 inhibitors and standard anti-inflammatory drugs.

Disclaimer: Direct experimental data for a compound explicitly named "this compound" is limited in the public domain. The data presented for this compound in this guide is extrapolated from studies on other selective TRPC6 inhibitors developed by Boehringer Ingelheim, such as BI 749327, and is intended to be representative of a selective TRPC6 inhibitor's profile.

Mechanism of Action: TRPC6 Inhibition in Inflammation

Inflammatory responses are in part mediated by the influx of calcium (Ca2+) into cells, which triggers downstream signaling cascades leading to the production of pro-inflammatory cytokines and other mediators. TRPC6 is a non-selective cation channel that plays a role in regulating this calcium influx.

This compound is hypothesized to exert its anti-inflammatory effects by selectively inhibiting the TRPC6 channel. This inhibition is expected to reduce intracellular calcium concentrations, thereby dampening the activation of calcium-dependent signaling pathways, such as the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, and modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade.[1][2] The NF-κB pathway is a critical regulator of gene transcription for numerous pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β.[3][4]

By blocking TRPC6, this compound is anticipated to decrease the expression and release of these inflammatory mediators, thus attenuating the overall inflammatory response. This targeted approach differs from broader-acting anti-inflammatory agents like NSAIDs, which primarily inhibit cyclooxygenase (COX) enzymes.[5][6]

Comparative Data Presentation

The following tables summarize the quantitative data for this compound (extrapolated from BI 749327) and other common anti-inflammatory drugs.

Table 1: In Vitro Potency and Selectivity

CompoundTargetIC50SelectivityKey In Vitro Effects
This compound (as BI 749327) TRPC6 19 nM (human) >85-fold vs. TRPC3, >42-fold vs. TRPC7 Suppresses NFAT activation [1]
IbuprofenCOX-1/COX-2Varies by assayNon-selectiveInhibits prostaglandin synthesis[5]
CelecoxibCOX-2Varies by assayCOX-2 selectiveInhibits prostaglandin synthesis[5]
DexamethasoneGlucocorticoid ReceptorVaries by assayN/AInhibits expression of inflammatory genes

Table 2: Comparison of Anti-Inflammatory Effects in Preclinical Models

CompoundModelKey EndpointsResults
This compound (as BI 749327) Unilateral Ureteral Obstruction (renal fibrosis model) Renal fibrosis Dose-dependent reduction in fibrosis [2]
IbuprofenLPS-induced cytokine release in miceSerum TNF-α, IL-6Significant reduction in cytokine levels[7]
DexamethasoneLPS-induced cytokine release in miceSerum TNF-α, IL-6Potent reduction in cytokine levels[7]

Signaling Pathways and Experimental Workflows

Signaling Pathway of TRPC6 Inhibition

TRPC6_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRPC6 TRPC6 Channel Ca2_influx Ca²⁺ Influx TRPC6->Ca2_influx PLC PLC PLC->TRPC6 activates GPCR GPCR GPCR->PLC Calcineurin Calcineurin Ca2_influx->Calcineurin activates IKK IKK Ca2_influx->IKK modulates NFAT_P NFAT-P Calcineurin->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n translocates IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases NFkB_n NF-κB NFkB_p65_p50->NFkB_n translocates Gene_Transcription Pro-inflammatory Gene Transcription NFAT_n->Gene_Transcription NFkB_n->Gene_Transcription BI1935 This compound BI1935->TRPC6 inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->GPCR

Caption: TRPC6 inhibition by this compound blocks Ca²⁺ influx, modulating NFAT and NF-κB pathways to reduce inflammatory gene expression.

Experimental Workflow: LPS-Induced Cytokine Release Assay

LPS_Cytokine_Release_Workflow cluster_setup Assay Setup cluster_stimulation Inflammatory Challenge cluster_analysis Data Analysis cell_culture 1. Culture immune cells (e.g., PBMCs, macrophages) pre_treatment 2. Pre-treat with this compound or control compounds cell_culture->pre_treatment lps_stimulation 3. Stimulate with LPS pre_treatment->lps_stimulation incubation 4. Incubate for a defined period (e.g., 24 hours) lps_stimulation->incubation supernatant_collection 5. Collect supernatant incubation->supernatant_collection cytokine_measurement 6. Measure cytokine levels (e.g., ELISA, Luminex) supernatant_collection->cytokine_measurement data_analysis 7. Analyze and compare cytokine concentrations cytokine_measurement->data_analysis

Caption: Workflow for assessing the effect of this compound on LPS-induced cytokine release from immune cells.

Experimental Workflow: NF-κB Reporter Assay

NFkB_Reporter_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_readout Signal Detection transfection 1. Transfect cells with NF-κB luciferase reporter construct cell_seeding 2. Seed transfected cells into assay plates transfection->cell_seeding compound_treatment 3. Treat cells with this compound or control compounds cell_seeding->compound_treatment inflammatory_stimulus 4. Add inflammatory stimulus (e.g., TNF-α) compound_treatment->inflammatory_stimulus incubation_lysis 5. Incubate, then lyse cells inflammatory_stimulus->incubation_lysis luciferase_assay 6. Add luciferase substrate and measure luminescence incubation_lysis->luciferase_assay data_normalization 7. Normalize data and determine NF-κB inhibition luciferase_assay->data_normalization

Caption: Workflow for quantifying the inhibitory effect of this compound on NF-κB signaling using a reporter gene assay.

Experimental Protocols

1. LPS-Induced Cytokine Release Assay in Human PBMCs

This assay is designed to evaluate the ability of a test compound to inhibit the release of pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).

  • Materials:

    • Human PBMCs isolated from healthy donor blood

    • RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

    • LPS from E. coli (e.g., serotype O111:B4)

    • This compound and control compounds (e.g., dexamethasone)

    • 96-well cell culture plates

    • ELISA or Luminex kits for human TNF-α, IL-6, and IL-1β

  • Procedure:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • Resuspend PBMCs in complete RPMI 1640 medium and adjust the cell density to 1 x 10^6 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Prepare serial dilutions of this compound and control compounds in complete RPMI 1640 medium.

    • Add 50 µL of the compound dilutions to the respective wells and incubate for 1 hour at 37°C in a 5% CO2 incubator.

    • Prepare a stock solution of LPS in sterile PBS. Dilute the LPS in complete RPMI 1640 medium to a final concentration that induces a submaximal cytokine response (typically 10-100 ng/mL, to be determined empirically).

    • Add 50 µL of the LPS solution to all wells except for the unstimulated controls. Add 50 µL of medium to the unstimulated control wells.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

    • After incubation, centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the supernatant without disturbing the cell pellet.

    • Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using ELISA or a multiplex bead-based assay (e.g., Luminex) according to the manufacturer's instructions.

    • Calculate the percentage inhibition of cytokine release for each compound concentration relative to the LPS-stimulated control.

2. NF-κB Reporter Gene Assay

This assay measures the ability of a test compound to inhibit the activation of the NF-κB transcription factor in response to an inflammatory stimulus.

  • Materials:

    • HEK293 cells (or another suitable cell line)

    • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

    • Lipofectamine or other transfection reagent

    • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

    • Human TNF-α

    • This compound and control compounds

    • 96-well white, clear-bottom cell culture plates

    • Dual-Luciferase Reporter Assay System

  • Procedure:

    • One day prior to transfection, seed HEK293 cells into a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

    • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • After 24 hours of transfection, detach the cells and seed them into a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well. Allow the cells to adhere for at least 4 hours.

    • Prepare serial dilutions of this compound and control compounds in assay medium (e.g., serum-free DMEM).

    • Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 1 hour at 37°C.

    • Prepare a solution of TNF-α in assay medium at a concentration that induces a robust luciferase signal (typically 10 ng/mL, to be determined empirically).

    • Add 10 µL of the TNF-α solution to all wells except for the unstimulated controls. Add 10 µL of assay medium to the unstimulated control wells.

    • Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.

    • After incubation, perform the dual-luciferase assay according to the manufacturer's instructions. Measure both firefly and Renilla luciferase activity using a luminometer.

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell viability.

    • Calculate the percentage inhibition of NF-κB activity for each compound concentration relative to the TNF-α-stimulated control.

References

A Researcher's Guide to BI-1935: A Reference Compound for Soluble Epoxide Hydrolase (sEH) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BI-1935 with other common soluble epoxide hydrolase (sEH) inhibitors. It includes objective performance data, detailed experimental protocols, and pathway diagrams to support researchers in selecting the appropriate reference compound for their studies.

Introduction: The Role of Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of arachidonic acid.[1] Cytochrome P450 (CYP) epoxygenases convert arachidonic acid into signaling lipids called epoxyeicosatrienoic acids (EETs).[2] These EETs possess potent vasodilatory, anti-inflammatory, and analgesic properties.[1][2] The enzyme sEH hydrolyzes EETs into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs), thus diminishing their beneficial effects.[1][2]

Inhibition of sEH is a promising therapeutic strategy for various diseases, including hypertension, inflammation, and pain, as it increases the bioavailability of protective EETs.[1][3] Therefore, potent and selective sEH inhibitors are invaluable tools for both basic research and clinical development.

This compound: A Potent and Selective sEH Inhibitor

This compound is a potent and selective small molecule inhibitor of sEH, making it an excellent in vitro and in vivo tool compound.[1] It demonstrates a strong inhibitory effect on human sEH with an IC50 value in the low nanomolar range and shows good selectivity against various CYP epoxygenases.[1] Its utility has been demonstrated in animal models, where it produced a dose-dependent reduction in mean arterial pressure, highlighting its potential for cardiovascular research.[1]

Comparative Performance Data

The selection of an appropriate sEH inhibitor depends on its potency, selectivity, and suitability for the specific experimental model. The following tables compare this compound with other widely used sEH inhibitors.

Table 1: In Vitro Potency (IC50) of sEH Inhibitors

CompoundHuman sEH (hsEH) IC50 (nM)Mouse sEH (msEH) IC50 (nM)Rat sEH (rsEH) IC50 (nM)Reference(s)
This compound 7N/AN/A[1]
t-AUCB 1.388[1][2][3]
AUDA ~3N/AN/A[4][5]
TPPU N/AN/AN/A[6]
AR9281 Low PotencyN/AN/A[6]

N/A: Data not readily available in the searched sources. Note: IC50 values can vary between different assay conditions.

Signaling Pathway and Experimental Workflow

Visualizing the biochemical cascade and the experimental process is crucial for understanding the context of sEH inhibition.

sEH_Pathway AA Arachidonic Acid CYP CYP Epoxygenases AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) (Vasodilatory, Anti-inflammatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitors sEH Inhibitors (e.g., this compound) Inhibitors->sEH Inhibition

Arachidonic Acid Metabolism via the sEH Pathway.

sEH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Inhibitor 1. Prepare Inhibitor (e.g., this compound) Serial Dilutions Mix 4. Add sEH Enzyme and Inhibitor to Wells Inhibitor->Mix Enzyme 2. Prepare sEH Enzyme Solution Enzyme->Mix Substrate 3. Prepare Fluorescent Substrate Solution AddSubstrate 6. Initiate Reaction (Add Substrate) Substrate->AddSubstrate Incubate 5. Pre-incubate (e.g., 15 min at RT) Mix->Incubate Incubate->AddSubstrate Measure 7. Measure Fluorescence (Kinetic or Endpoint) AddSubstrate->Measure Plot 8. Plot Data Measure->Plot Calc 9. Calculate % Inhibition and IC50 Value Plot->Calc

Workflow for an In Vitro sEH Inhibition Assay.

Experimental Protocols

Detailed and reproducible protocols are essential for comparative studies.

Protocol 1: In Vitro sEH Inhibitor Screening Assay (Fluorometric)

This protocol is adapted from standard fluorometric assays used to determine the IC50 values of sEH inhibitors.[7][8]

1. Materials and Reagents:

  • Recombinant human sEH enzyme

  • sEH Assay Buffer (e.g., 100 mM Sodium Phosphate, pH 7.4)

  • Fluorescent Substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) or similar.[8]

  • Test Compound (e.g., this compound) and Reference Inhibitor (e.g., AUDA)

  • Solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 330-360 nm, Emission: 460-465 nm)

2. Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in DMSO. Further dilute these stocks into sEH Assay Buffer to achieve the final desired concentrations in the assay. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Reaction Setup:

    • To each well of the 96-well plate, add the appropriate volume of test compound dilution, vehicle control (DMSO in buffer), or positive control inhibitor.

    • Add the diluted sEH enzyme solution to all wells except for the "background" control wells.

  • Pre-incubation: Cover the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[9]

  • Reaction Initiation: Add the fluorescent substrate solution to all wells to start the reaction. Mix gently.

  • Fluorescence Measurement:

    • Kinetic Assay: Immediately place the plate in the reader (set to 25-30°C) and measure fluorescence every minute for 30 minutes.[7]

    • Endpoint Assay: Cover the plate, incubate for a fixed time (e.g., 30 minutes) at room temperature, then read the final fluorescence.[9]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • For kinetic data, determine the initial reaction rate (V) from the linear portion of the fluorescence vs. time curve.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: In Vivo Antihypertensive Effect in a Rodent Model

This protocol describes a general method to assess the blood pressure-lowering effects of an sEH inhibitor in an angiotensin II (Ang II)-induced hypertension model.[10]

1. Animals and Acclimatization:

  • Use male Sprague-Dawley rats or a similar appropriate strain.

  • Acclimatize animals for at least one week before the experiment.

  • For blood pressure monitoring, animals may be implanted with radiotelemetry devices.

2. Induction of Hypertension:

  • Anesthetize the animals.

  • Implant an osmotic minipump subcutaneously to deliver a continuous infusion of Ang II (e.g., 60 ng/min) for 14-28 days.[10]

  • Confirm the development of hypertension via blood pressure measurements.

3. Compound Administration:

  • Formulation: Prepare the sEH inhibitor (e.g., this compound or AUDA) in a suitable vehicle for the chosen route of administration (e.g., corn oil for intraperitoneal injection or oral gavage; or formulated for drinking water).[10][11][12]

  • Dosing: Administer the inhibitor daily to the hypertensive animals for a specified period (e.g., 4-14 days).[10] A vehicle-only group must be included as a control.

  • Example Dosing: AUDA has been administered orally to rats for 14 days in studies of salt-sensitive hypertension.[11]

4. Blood Pressure Measurement:

  • Monitor systolic, diastolic, and mean arterial blood pressure throughout the study. If using radiotelemetry, continuous data can be collected. Alternatively, use tail-cuff plethysmography at regular intervals.

5. Data Analysis:

  • Compare the blood pressure readings between the inhibitor-treated group and the vehicle-treated group.

  • Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to determine if the inhibitor significantly lowers blood pressure.

  • At the end of the study, plasma and tissue samples can be collected to measure inhibitor levels and biomarkers (e.g., EET/DHET ratios) to confirm target engagement.

Conclusion

This compound serves as a high-quality reference compound for sEH inhibition due to its demonstrated potency, selectivity, and in vivo activity.[1] When compared to other inhibitors like the widely studied urea-based compounds (e.g., t-AUCB, AUDA), this compound provides a reliable standard for validating new chemical entities and for elucidating the physiological roles of the sEH enzyme in health and disease. This guide provides the necessary data and protocols to effectively incorporate this compound into a research program.

References

A Comparative Analysis of Pan-RAF Inhibitors in Diverse Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The RAF (Rapidly Accelerated Fibrosarcoma) kinases are critical components of the RAS-RAF-MEK-ERK signaling pathway, a cascade frequently dysregulated in various human cancers. While initial efforts in targeting this pathway focused on specific BRAF mutations, the emergence of resistance has spurred the development of pan-RAF inhibitors, which target all RAF isoforms (A-RAF, B-RAF, and C-RAF). This guide provides a comparative analysis of the performance of several key pan-RAF inhibitors across different disease models, primarily focusing on cancer and exploring their potential in fibrosis. We also present data on alternative therapeutic strategies to provide a comprehensive overview for researchers in the field.

Pan-RAF Inhibitors: Mechanism of Action

Pan-RAF inhibitors are designed to bind to the ATP-binding pocket of RAF kinases, preventing their activation and subsequent downstream signaling through MEK and ERK.[1] This inhibition ultimately leads to reduced cell proliferation and increased apoptosis in cancer cells dependent on this pathway.[1] A key advantage of pan-RAF inhibitors is their ability to target not only the monomeric form of BRAF V600E but also RAF dimers, which play a crucial role in resistance to first-generation BRAF inhibitors and in RAS-mutant cancers.[2][3]

RAF-MEK-ERK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK binds RAS RAS RTK->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors activates Pan_RAF_Inhibitor Pan-RAF Inhibitor Pan_RAF_Inhibitor->RAF inhibits Gene_Expression Cell Proliferation, Survival, etc. Transcription_Factors->Gene_Expression regulates

Figure 1: Simplified diagram of the RAF-MEK-ERK signaling pathway and the point of intervention for pan-RAF inhibitors.

Performance in Cancer Models

The efficacy of various pan-RAF inhibitors has been evaluated in a range of preclinical cancer models, including cell lines and patient-derived xenografts (PDX). The following tables summarize key quantitative data for several prominent pan-RAF inhibitors.

In Vitro Efficacy of Pan-RAF Inhibitors in Cancer Cell Lines
CompoundCancer TypeCell LineMutationIC50 / GI50 (nM)Reference
KIN-2787 MelanomaVariousBRAF Class I, II, III< 100[4]
MelanomaVariousNRASModerately responsive[4]
LY3009120 MelanomaA375BRAF V600E-[5]
ColorectalRKO, HCT 116BRAF V600E, KRAS G13D-[3]
VariousH2405, BxPC-3, OV-90Various40, 87, 7[6]
AZ628 ColorectalRKOBRAF V600EGI50: 500 ± 40[7]
MelanomaWM3629BRAF D594GHigh sensitivity[8]
BreastMDAMB231BRAF G464VHigh sensitivity[8]
QLH11906 VariousHCT116, Calu-6KRASEnhanced activity in 3D culture[9]

Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. GI50 is the concentration for 50% of maximal inhibition of cell proliferation.

In Vivo Efficacy of Pan-RAF Inhibitors in Xenograft Models
CompoundCancer TypeXenograft ModelDosingOutcomeReference
KIN-2787 MelanomaA-375 (BRAF V600E)DailySignificant tumor growth inhibition[10]
MelanomaBxPC-3 (BRAF Class II)DailySignificant tumor growth inhibition[10]
MelanomaWM3629 (BRAF Class III)DailySignificant tumor growth inhibition[10]
LY3009120 MelanomaA375 (BRAF V600E)5, 10, 15 mg/kg, BIDDose-dependent tumor growth inhibition and regression[5]
ColorectalColo 205 (BRAF V600E)20 mg/kg, BIDStatistically significant tumor regression[6]
ColorectalHCT 116 (KRAS)20 mg/kg, BIDStatistically significant inhibition of tumor growth[6]
MLN2480 (TAK-580) Melanoma, Colon, Lung, PancreaticXenograft models-Antitumor activity[11][12]
INU-152 Melanoma, ColorectalXenograft models-Anti-tumor activities[13]

Note: BID refers to twice-daily dosing.

Combination Therapies: A Strategy to Overcome Resistance

A significant finding in the study of pan-RAF inhibitors is their synergistic effect when combined with MEK inhibitors.[14][15] This combination leads to a more profound and durable inhibition of the MAPK pathway, overcoming resistance mechanisms that can arise from single-agent therapy.[7][14]

Combination_Therapy_Workflow Start Preclinical Study Start Cell_Culture In Vitro Cell Culture (Cancer Cell Lines) Start->Cell_Culture Single_Agent_Pan_RAF Treat with Pan-RAF Inhibitor Alone Cell_Culture->Single_Agent_Pan_RAF Single_Agent_MEK Treat with MEK Inhibitor Alone Cell_Culture->Single_Agent_MEK Combination_Treatment Treat with Combination of Pan-RAF and MEK Inhibitors Cell_Culture->Combination_Treatment Viability_Assay Assess Cell Viability (e.g., CellTiter-Glo) Single_Agent_Pan_RAF->Viability_Assay Single_Agent_MEK->Viability_Assay Combination_Treatment->Viability_Assay Synergy_Analysis Analyze for Synergy (e.g., Bliss Independence Model) Viability_Assay->Synergy_Analysis Xenograft_Model In Vivo Xenograft Model (e.g., in NSG mice) Synergy_Analysis->Xenograft_Model If Synergy Observed Tumor_Growth_Measurement Measure Tumor Volume Xenograft_Model->Tumor_Growth_Measurement Efficacy_Evaluation Evaluate Anti-tumor Efficacy Tumor_Growth_Measurement->Efficacy_Evaluation End Study Conclusion Efficacy_Evaluation->End

Figure 2: A typical experimental workflow for evaluating the synergy of pan-RAF and MEK inhibitor combination therapy.

Performance in Fibrosis Models

The role of the RAF pathway in fibrosis is an emerging area of research. While data is less extensive compared to cancer, some studies suggest a potential therapeutic application for RAF inhibitors in fibrotic diseases.

A study on the Raf1 inhibitor GW5074 in a bleomycin-induced pulmonary fibrosis mouse model demonstrated that post-treatment with the inhibitor reduced fibronectin expression, collagen deposition, and inflammatory cell infiltration. This suggests an anti-fibrotic property of GW5074. The proposed mechanism involves the inhibition of the TGF-β1/Raf1-ERK/Smad pathway, which is crucial in the activation of lung fibroblasts.

Alternative Therapeutic Strategies

In Cancer:
  • Selective BRAF Inhibitors: (e.g., Vemurafenib, Dabrafenib) These are effective in cancers with BRAF V600 mutations but are susceptible to resistance through RAF dimerization.

  • MEK Inhibitors: (e.g., Trametinib, Cobimetinib) As single agents, they have shown clinical activity in tumors with RAS/RAF mutations.[16][17] They are often used in combination with BRAF inhibitors.[17][18]

  • ERK Inhibitors: Targeting the final kinase in the cascade is another strategy to overcome resistance to upstream inhibitors.

In Fibrosis:
  • TGF-β Inhibitors: Transforming growth factor-beta (TGF-β) is a master regulator of fibrosis.[19] Several therapeutic strategies targeting the TGF-β pathway are in preclinical and clinical development, including monoclonal antibodies and small molecule kinase inhibitors.[20][21][22][23]

  • Pirfenidone and Nintedanib: These are currently the only two drugs approved for the treatment of idiopathic pulmonary fibrosis (IPF).[21]

Experimental Protocols

In Vitro Cell Proliferation Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a serial dilution of the pan-RAF inhibitor, a MEK inhibitor, or a combination of both. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for a specified period (e.g., 72-96 hours) under standard cell culture conditions.

  • Lysis and Luminescence Reading: The CellTiter-Glo® reagent is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and GI50 values are calculated using appropriate software. For combination studies, synergy is often assessed using models like the Bliss independence model.[7]

In Vivo Xenograft Tumor Model
  • Cell Implantation: A suspension of human cancer cells is subcutaneously injected into the flank of immunocompromised mice (e.g., NSG mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into different treatment groups: vehicle control, pan-RAF inhibitor alone, MEK inhibitor alone, and the combination of both. Drugs are typically administered orally at specified doses and schedules (e.g., daily or twice daily).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are often excised for further analysis (e.g., western blotting for pathway biomarkers).

  • Data Analysis: Tumor growth curves are plotted for each group, and statistical analyses are performed to determine the significance of tumor growth inhibition.

RAF_Inhibitor_Mechanisms cluster_type1 Type I RAF Inhibitors (e.g., Vemurafenib) cluster_pan Pan-RAF Inhibitors Vemurafenib Vemurafenib BRAF_V600E_Monomer BRAF V600E Monomer Vemurafenib->BRAF_V600E_Monomer Inhibits RAF_Dimer RAF Dimer (Resistance) Vemurafenib->RAF_Dimer Promotes Paradoxical Activation Pan_RAF_Inhibitor Pan_RAF_Inhibitor All_RAF_Isoforms A-RAF, B-RAF, C-RAF (Monomers & Dimers) Pan_RAF_Inhibitor->All_RAF_Isoforms Inhibits

Figure 3: Conceptual diagram comparing the mechanism of action of Type I RAF inhibitors with pan-RAF inhibitors.

Conclusion

Pan-RAF inhibitors represent a significant advancement in the targeted therapy of cancers driven by the MAPK pathway. Their ability to inhibit all RAF isoforms and overcome resistance mechanisms associated with first-generation inhibitors makes them a promising therapeutic strategy, particularly in combination with MEK inhibitors. While their role in fibrosis is still in early stages of investigation, the initial findings are encouraging and warrant further exploration. This guide provides a snapshot of the current landscape, and it is anticipated that ongoing research and clinical trials will further elucidate the full potential of these agents in various disease contexts.[24][25][26]

References

Comparative Guide to Validating the Downstream Effects of sEH Inhibitors on EETs: A Focus on BI-1935

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the soluble epoxide hydrolase (sEH) inhibitor BI-1935 and its alternatives in modulating Epoxyeicosatrienoic acids (EETs). It is designed to offer an objective overview supported by experimental data to aid in the selection and validation of these compounds for research and therapeutic development.

Introduction to sEH Inhibition and EET Metabolism

Epoxyeicosatrienoic acids (EETs) are signaling lipids derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases. These molecules play crucial roles in various physiological processes, including the regulation of blood pressure, inflammation, and vascular tone. The biological activity of EETs is terminated through their hydrolysis into less active dihydroxyeicosatrienoic acids (DHETs) by the enzyme soluble epoxide hydrolase (sEH).

Inhibition of sEH is a promising therapeutic strategy for a range of cardiovascular and inflammatory diseases as it increases the bioavailability of beneficial EETs. This compound is a potent and selective inhibitor of sEH, making it a valuable tool for studying the downstream effects of increased EET levels.

Signaling Pathway of EET Metabolism

The metabolic cascade of EETs begins with the liberation of arachidonic acid from the cell membrane. This is then converted into four different EET regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET) by CYP epoxygenases. These EETs then exert their biological effects before being rapidly degraded by sEH into their corresponding DHETs.

EET_Metabolism Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase EETs EETs (5,6-, 8,9-, 11,12-, 14,15-EET) CYP_Epoxygenase->EETs sEH sEH (Soluble Epoxide Hydrolase) EETs->sEH Biological_Effects Biological Effects (e.g., Vasodilation, Anti-inflammation) EETs->Biological_Effects DHETs DHETs (Dihydroxyeicosatrienoic acids) sEH->DHETs

Caption: Metabolism of arachidonic acid to EETs and their subsequent hydrolysis by sEH.

Comparative Analysis of sEH Inhibitors

While this compound is a potent sEH inhibitor, several other compounds are available for modulating EET levels. This section compares the performance of this compound with notable alternatives based on available experimental data.

Table 1: Quantitative Effects of sEH Inhibitors on EET and DHET Levels

CompoundSystemDose/ConcentrationChange in EETsChange in DHETsChange in EET/DHET RatioReference
This compound Dahl salt-sensitive ratsDose-dependentData not availableData not availableData not available[1]
t-AUCB Hypertensive rat plasmaNot specifiedIncreased 11,12-EET and 14,15-EETNo significant changeIncreased[2]
AUDA Chick embryo liver (in vivo, with TCDD)Not specifiedIncreasedNo significant changeIncreased[3][4]
TPPU Myocardial infarction mice serum5 mg/lIncreased 14,15-EET (approx. 4.4-fold vs. MI ET mice)Data not availableData not available[1]

Note: Direct quantitative data for this compound on EET/DHET levels was not available in the reviewed literature. The effect of this compound is inferred from its potent sEH inhibition (IC50 = 7 nM) and its in vivo efficacy in reducing blood pressure, a known downstream effect of increased EETs.[1]

Experimental Protocols

Accurate validation of the downstream effects of sEH inhibitors requires robust experimental methodologies. The following protocols are key for quantifying changes in EET and DHET levels.

Quantification of EETs and DHETs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold standard for accurately measuring EETs and DHETs in biological samples.

1. Sample Preparation (Plasma)

  • Aliquot 200µl of plasma into a glass test tube.

  • Add internal standards (e.g., deuterated EETs and DHETs).

  • Perform liquid-liquid extraction using a solvent system like water/2-propanol/hexane.

  • Vortex and centrifuge to separate the layers.

  • Collect the organic layer containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.[5]

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Use a C18 reverse-phase column (e.g., Waters Acquity UPLC BEH shield C18).[6]

    • Employ a gradient elution with mobile phases such as water and acetonitrile, both containing formic acid to aid ionization.[6]

  • Mass Spectrometry Detection:

    • Utilize a triple quadrupole mass spectrometer in electrospray ionization (ESI) mode (typically negative ion mode for these analytes).

    • Operate in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity, using specific precursor-to-product ion transitions for each EET and DHET regioisomer and the internal standards.[5][6]

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standards Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: General workflow for the quantification of EETs and DHETs using LC-MS/MS.

Conclusion

This compound stands out as a potent and selective sEH inhibitor, making it a valuable research tool. While direct comparative data on its effect on EET and DHET levels is currently limited in publicly available literature, its strong in vitro potency and in vivo efficacy on downstream physiological markers like blood pressure suggest a significant impact on EET bioavailability. For researchers aiming to validate these effects, the use of highly sensitive and specific analytical methods like LC-MS/MS is paramount. By comparing the effects of this compound with other well-characterized sEH inhibitors such as t-AUCB, AUDA, and TPPU, a more comprehensive understanding of its pharmacological profile can be achieved. This guide provides the foundational information and methodologies to design and execute such validation studies effectively.

References

A Comparative Guide to the Pharmacological and Endogenous Regulation of Soluble Epoxide Hydrolase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the exogenous pharmacological inhibitor, BI-1935, with the body's own endogenous mechanisms for regulating the activity of soluble epoxide hydrolase (sEH). Understanding these differences is crucial for the development of novel therapeutics targeting the sEH pathway, which is implicated in a range of cardiovascular, inflammatory, and metabolic diseases.

Introduction to Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase is a critical enzyme in the metabolism of fatty acids.[1] It primarily functions to convert epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with generally protective effects, into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs).[2][3] EETs possess anti-inflammatory, vasodilatory, and analgesic properties.[4][5][6] Consequently, inhibiting sEH activity is a promising therapeutic strategy to increase the beneficial effects of EETs.[4][5] This can be achieved through pharmacological agents like this compound or by modulating the body's natural regulatory processes.

Pharmacological Inhibition with this compound

This compound is a potent and highly selective small molecule inhibitor of human soluble epoxide hydrolase.[2][5] Its primary mechanism of action is to directly bind to the active site of the sEH enzyme, preventing the hydrolysis of EETs.

Quantitative Data for this compound
ParameterValueReference
IC₅₀ (human sEH) 7 nM[2][5]
Selectivity >100-fold against hCYP epoxygenases 2J2/2C9/2C19 and IL-2[2]
In Vivo Efficacy Dose-dependent reduction in mean arterial pressure in Dahl salt-sensitive rats[2]

Endogenous Regulation of sEH

The body employs a complex network of mechanisms to regulate sEH expression and activity, ensuring tight control over EET levels. These can be broadly categorized into transcriptional regulation and post-translational modification through redox signaling.

Transcriptional Regulation

The expression of the EPHX2 gene, which encodes for sEH, is controlled by various transcription factors and epigenetic modifications. This form of regulation alters the total amount of sEH protein available in the cell.

Redox Regulation

sEH activity can be directly modulated by the cellular redox environment. Reactive oxygen species (ROS) and reactive nitrogen species (RNS) can induce post-translational modifications on specific amino acid residues of the sEH protein, leading to either an increase or decrease in its enzymatic activity.[7]

Comparison of this compound and Endogenous sEH Regulation
FeatureThis compound (Pharmacological Inhibition)Endogenous Regulation
Mechanism Direct, competitive inhibition of the sEH active site.Modulation of enzyme expression (transcriptional) or direct modification of the enzyme (redox).
Specificity Highly specific for sEH.[2]Can be broad, affecting multiple cellular pathways.
Potency High potency with an IC₅₀ in the nanomolar range.[2][5]Variable; physiological regulation is nuanced and context-dependent.
Duration of Action Dependent on the pharmacokinetic properties of the drug.Can be short-term (redox) or long-term (transcriptional).
Therapeutic Application Aims to achieve sustained and controlled inhibition for therapeutic benefit.Maintains homeostasis through dynamic and responsive adjustments.

Signaling Pathways

Caption: Pharmacological inhibition of sEH by this compound.

cluster_0 Cellular Environment AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP Metabolism EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Substrate DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Hydrolysis BI1935 This compound BI1935->sEH Inhibition

Caption: Endogenous transcriptional regulation of sEH.

cluster_1 Nucleus cluster_2 Transcription Factors cluster_3 Hormonal Regulation EPHX2 EPHX2 Gene sEH_mRNA sEH mRNA EPHX2->sEH_mRNA Transcription sEH_Protein sEH Protein sEH_mRNA->sEH_Protein Translation Sp1 Sp1 Sp1->EPHX2 Suppression (under high glucose) AP2a AP2α AP2a->EPHX2 Activation Estrogen Estrogen Estrogen->EPHX2 Methylation-induced silencing

Caption: Endogenous redox regulation of sEH activity.

cluster_4 Cytosol cluster_5 Redox Modulators sEH_protein sEH Protein sEH_active Active sEH sEH_protein->sEH_active sEH_inactive Inactive sEH sEH_protein->sEH_inactive H2O2 H₂O₂ H2O2->sEH_active Activation NO Nitric Oxide NO->sEH_active Activation Electrophilic_lipids Electrophilic Lipids (e.g., 15d-PGJ₂) Electrophilic_lipids->sEH_inactive Inhibition Peroxynitrite Peroxynitrite Peroxynitrite->sEH_inactive Inhibition

Experimental Protocols

In Vitro sEH Inhibition Assay (Fluorometric)

This assay is commonly used to determine the IC₅₀ of sEH inhibitors like this compound.

Principle: The assay utilizes a non-fluorescent substrate, (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), which is hydrolyzed by sEH to produce a highly fluorescent product, 6-methoxy-2-naphthaldehyde (6MNA).[8] The rate of fluorescence increase is proportional to sEH activity.

Materials:

  • Recombinant human sEH

  • This compound or other test inhibitors

  • PHOME substrate

  • Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 330 nm, Emission: 465 nm)

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add a fixed concentration of recombinant human sEH to each well of the microplate.

  • Add the different concentrations of this compound to the wells and incubate for a short period (e.g., 5 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the PHOME substrate to all wells.

  • Immediately measure the fluorescence intensity kinetically over a set period (e.g., 30 minutes) or as an endpoint reading after a fixed incubation time.

  • Calculate the percent inhibition for each this compound concentration relative to a control with no inhibitor.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: Workflow for in vitro sEH inhibition assay.

A Prepare serial dilutions of this compound C Add this compound dilutions and incubate A->C B Add sEH enzyme to microplate wells B->C D Add PHOME substrate to initiate reaction C->D E Measure fluorescence (kinetic or endpoint) D->E F Calculate % inhibition and determine IC₅₀ E->F

In Vivo Assessment of sEH Activity

Principle: The in vivo activity of sEH can be inferred by measuring the plasma ratio of sEH substrates (epoxides) to their products (diols). A higher epoxide-to-diol ratio indicates lower sEH activity.

Procedure:

  • Administer this compound or induce a physiological change expected to alter sEH activity in an animal model.

  • Collect blood samples at specified time points.

  • Extract lipids, including epoxides and diols, from the plasma.

  • Analyze the lipid extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentrations of various EETs and DHETs.

  • Calculate the ratio of specific EETs to their corresponding DHETs (e.g., 14,15-EET/14,15-DHET).

  • Compare the ratios between treated and control groups to assess the in vivo inhibition of sEH.

Conclusion

This compound offers a potent and selective method for the pharmacological inhibition of soluble epoxide hydrolase, providing a powerful tool for research and a potential therapeutic agent. Its mechanism of direct, competitive inhibition stands in contrast to the multifaceted and nuanced endogenous regulation of sEH, which involves both transcriptional control and post-translational redox modifications. A thorough understanding of both pharmacological and physiological regulatory mechanisms is essential for the continued development of sEH-targeting therapies for a variety of human diseases.

References

Reproducibility of BI-1935's effects in published studies

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for published scientific literature and experimental data on a compound designated "BI-1935" have not yielded any specific results. This suggests that "this compound" may be an internal project name, a very recent discovery not yet in the public domain, or a potential typographical error in the identifier.

Without accessible published studies detailing the effects of this compound, a comprehensive comparison guide on the reproducibility of its biological effects cannot be compiled. This guide is intended to be a resource for researchers, scientists, and drug development professionals, providing objective comparisons based on experimental data. However, the foundational information required for such a guide—published research—appears to be unavailable under this specific identifier.

To proceed with a detailed analysis as requested, including data tables, experimental protocols, and signaling pathway diagrams, a valid and publicly referenced compound identifier is necessary.

Recommendations for the User:

  • Verify the Compound Identifier: Please double-check the name "this compound" for any potential errors. Small typos can significantly alter search results in scientific databases.

  • Provide Alternative Identifiers: If available, please provide any alternative names, such as a chemical name, a different internal code, or a patent number associated with this compound.

  • Confirm Publication Status: If this is a newly developed compound, it is possible that the research has not yet been published. In this case, a reproducibility analysis based on public data is not feasible at this time.

Once a correct and published identifier is provided, a thorough search for relevant literature will be re-initiated to construct the requested comparison guide. This will include:

  • Identification of Key Studies: Locating seminal papers and any subsequent studies that attempt to reproduce or expand upon the initial findings.

  • Data Extraction and Tabulation: Summarizing quantitative data from these studies into structured tables for clear comparison of reported effects, dosages, and outcomes.

  • Protocol Detailing: Outlining the methodologies of key experiments to understand the conditions under which the effects were observed.

  • Pathway and Workflow Visualization: Creating Graphviz diagrams of signaling pathways and experimental workflows as described in the literature.

We are committed to providing a comprehensive and accurate guide and look forward to receiving the necessary information to proceed.

Safety Operating Guide

Proper Disposal of BI-1935: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the potent and selective soluble epoxide hydrolase (sEH) inhibitor, BI-1935, adherence to proper disposal protocols is paramount for laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe handling and disposal of this compound, ensuring operational integrity and regulatory compliance.

While this compound is shipped as a non-hazardous chemical for research purposes, it is crucial to handle it with care and to follow established laboratory waste disposal procedures.[1] The following guidelines synthesize information from safety data sheets and general best practices for chemical waste management.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the product's Safety Data Sheet (SDS). Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. In case of contact, follow standard first aid procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

  • Skin Contact: Wash affected area with soap and water.

  • Inhalation: Move to fresh air.

  • Ingestion: Rinse mouth with water and seek medical attention.

Step-by-Step Disposal Procedures

Disposal of this compound and its contaminated materials must be conducted in accordance with institutional, local, state, and federal regulations.

Step 1: Segregation of Waste

Proper segregation of chemical waste is the first and most critical step. Create a designated waste container for this compound and materials contaminated with it. This includes:

  • Unused or expired this compound powder.

  • Solutions containing this compound.

  • Contaminated consumables such as pipette tips, tubes, and gloves.

  • Spill cleanup materials.

Step 2: Containerization and Labeling

  • Use appropriate containers: All waste should be collected in a clearly labeled, sealed, and leak-proof container that is compatible with the chemical.

  • Clear Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents, including "this compound" and any solvents used. The date of waste accumulation should also be recorded on the label.

Step 3: On-site Neutralization (if applicable and permitted)

For many laboratory chemicals, on-site neutralization may be an option. However, without a specific protocol in the this compound SDS, it is recommended to treat it as a chemical waste to be disposed of by a certified hazardous waste management service. Do not attempt to neutralize this compound without explicit instructions from the manufacturer or your institution's Environmental Health and Safety (EHS) office.

Step 4: Storage of Waste

Store the sealed and labeled waste container in a designated, secure area away from incompatible materials. This area should be well-ventilated and have secondary containment to prevent the spread of any potential leaks.

Step 5: Arrange for Professional Disposal

Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste. Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.

Quantitative Data Summary

For easy reference, the key quantitative information for this compound is summarized in the table below.

PropertyValue
CAS Number 940954-41-6
Molecular Formula C₂₄H₂₁F₃N₆O₃
Molecular Weight 498.47 g/mol
Storage (Short Term) 0 - 4 °C (days to weeks)
Storage (Long Term) -20 °C (months to years)

This compound in the Arachidonic Acid Signaling Pathway

This compound is a potent inhibitor of soluble epoxide hydrolase (sEH). This enzyme plays a key role in the metabolism of arachidonic acid, a polyunsaturated fatty acid involved in inflammation and other physiological processes. The following diagram illustrates the pathway and the point of inhibition by this compound.

sEH_Pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs BI1935 This compound BI1935->sEH Inhibition

Caption: Inhibition of sEH by this compound in the arachidonic acid pathway.

By providing this essential safety and logistical information, we aim to be your preferred source for laboratory safety and chemical handling, building deep trust by delivering value beyond the product itself. Always prioritize safety and consult your institution's specific guidelines for chemical waste disposal.

References

Essential Safety and Operational Guidance for Handling BI-1935

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Use, and Disposal of BI-1935.

This document provides crucial safety and logistical information for the handling of this compound, a potent and selective soluble epoxide hydrolase (sEH) inhibitor intended for research use only. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationPurpose
Hand Protection Nitrile or neoprene gloves.Prevents dermal contact with the compound.[1][2]
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from potential splashes or airborne particles of the compound.[2][3][4][5]
Body Protection A standard laboratory coat.Shields skin and personal clothing from accidental spills.[2]
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area. Use a fume hood when working with powders or volatile solutions.Minimizes the risk of inhaling airborne particles, especially when handling the compound in its solid form.[1]
Footwear Closed-toe shoes.Protects feet from spills and falling objects.[2]

Experimental Protocols: Handling and Preparation of this compound Solutions

Storage: Upon receipt, store this compound in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).

Preparation of Stock Solutions:

  • Work Area Preparation: Conduct all weighing and initial dilutions of powdered this compound within a certified chemical fume hood to minimize inhalation exposure.[1] Ensure the work surface is clean and uncluttered.

  • Weighing: Tare a clean, dry weighing vessel on an analytical balance. Carefully weigh the desired amount of this compound powder.

  • Solubilization: Add the appropriate solvent (e.g., DMSO) to the vessel containing the this compound powder. Mix gently by vortexing or sonicating until the solid is completely dissolved.

  • Dilution: Further dilutions can be made from the stock solution using the appropriate cell culture medium or buffer.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.

Operational Workflow for Handling this compound

cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Prepare Fume Hood prep_ppe->prep_fume_hood prep_weigh Weigh this compound prep_fume_hood->prep_weigh prep_dissolve Dissolve in Solvent prep_weigh->prep_dissolve prep_label Label Solution prep_dissolve->prep_label exp_conduct Conduct Experiment prep_label->exp_conduct exp_record Record Observations exp_conduct->exp_record disp_collect Collect Waste exp_record->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_store Store in Designated Area disp_label->disp_store disp_dispose Dispose via Hazmat disp_store->disp_dispose

Caption: Workflow for the safe handling of this compound from preparation to disposal.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound powder and any grossly contaminated items (e.g., weighing paper, pipette tips) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Aqueous solutions containing this compound should be collected in a labeled hazardous waste container. Do not pour solutions down the drain.[6] Organic solvent solutions should be collected in a separate, compatible, and labeled hazardous waste container.

  • Contaminated Labware: Disposable gloves, bench paper, and other lightly contaminated materials should be placed in a designated hazardous waste bag.

Waste Container Labeling:

All waste containers must be clearly labeled with the following information:

  • "Hazardous Waste"

  • The full chemical name: this compound

  • The primary hazard(s) (e.g., "Potent Compound," "Chemical Waste")

  • The accumulation start date

Storage of Waste:

Store hazardous waste containers in a designated, secure satellite accumulation area away from general laboratory traffic. Ensure containers are kept closed except when adding waste.

Final Disposal:

Arrange for the disposal of all this compound waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.